C18-PEG13-acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C45H90O15 |
|---|---|
Peso molecular |
871.2 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C45H90O15/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-48-21-23-50-25-27-52-29-31-54-33-35-56-37-39-58-41-43-60-44-42-59-40-38-57-36-34-55-32-30-53-28-26-51-24-22-49-20-18-45(46)47/h2-44H2,1H3,(H,46,47) |
Clave InChI |
GVKWCXIJEYUZDF-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to C18-PEG13-acid: Structure, Properties, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18-PEG13-acid is an amphiphilic polymer increasingly utilized in the field of drug delivery and nanotechnology. Its structure, comprising a hydrophobic 18-carbon alkyl (stearyl) chain and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with 13 ethylene (B1197577) glycol repeats, terminating in a carboxylic acid group, allows for the formation of stable micelles and surface modification of nanoparticles. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and common applications of this compound, with a focus on its role in the development of advanced drug delivery systems.
It is important to note that while the general structure is well-understood, the exact molecular formula and weight for a compound specifically termed "this compound" can be inconsistent in commercially available sources. Some suppliers may offer complex derivatives under a similar name. This guide will focus on the simple, linear structure of octadecyl-poly(ethylene glycol)-carboxylic acid with 13 PEG units, which is the most common interpretation in a drug delivery context.
Core Structure and Properties
The fundamental structure of this compound consists of three key components:
-
C18 Alkyl Chain (Octadecyl): This long, saturated hydrocarbon chain provides the hydrophobic character to the molecule, enabling it to anchor into the lipid core of micelles or the lipid bilayer of liposomes.
-
Polyethylene Glycol (PEG13) Spacer: Comprising 13 repeating units of ethylene glycol, this hydrophilic chain forms a hydrated layer on the surface of nanoparticles. This "stealth" layer sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time in the bloodstream.
-
Carboxylic Acid (-COOH) Terminus: This functional group provides a site for further conjugation of targeting ligands, such as antibodies or peptides, enabling active targeting of drug delivery systems to specific cells or tissues. The carboxylic acid can be activated to react with primary amines on the targeting moiety.
Physicochemical Data
Quantitative data for this compound and related compounds are summarized below. It is important to note that some values are for closely related structures (e.g., m-PEG13-acid, which is methoxy-terminated) due to a lack of a specific, comprehensive datasheet for this compound. Researchers should always refer to the certificate of analysis for the specific product they are using.
| Property | Value | Notes |
| Molecular Formula | C44H88O15 | Calculated for the simple linear structure. |
| Molecular Weight | ~873.16 g/mol | Calculated for the simple linear structure. Note: Some commercial sources list different values for compounds with similar names[1][2]. |
| Solubility | Soluble in water, aqueous buffers, chloroform (B151607), methylene (B1212753) chloride, DMF, and DMSO. Less soluble in alcohols and toluene. Insoluble in ether.[3] | The amphiphilic nature dictates its solubility profile. |
| Physical Form | White to off-white powder or waxy solid.[3] | Appearance can vary with purity and specific synthesis method. |
| Storage | Recommended to be stored at -20°C for long-term stability.[4] | Stock solutions should be stored under an inert atmosphere to prevent degradation[5]. |
Experimental Protocols
Synthesis of C18-PEG-Acid
A general method for the synthesis of C18-PEG-acid involves the esterification of a C18 fatty acid with a PEG molecule. Enzymatic synthesis offers a milder and more environmentally friendly alternative to chemical synthesis[6].
General Enzymatic Synthesis Protocol:
-
Reactant Preparation: Dissolve the C18 fatty acid and a PEG molecule with a terminal hydroxyl group in a suitable organic solvent mixture (e.g., benzene/hexane).
-
Enzymatic Reaction: Introduce a lipase (B570770) (e.g., pancreatic lipase) to the reaction mixture.
-
Incubation: Stir the reaction at a controlled temperature (e.g., 25°C) for an extended period (e.g., 48 hours) to allow for ester formation.
-
Purification: After the reaction, the product can be purified using techniques like column chromatography to remove the enzyme and unreacted starting materials.
Preparation of C18-PEG-Acid Containing Liposomes
The thin-film hydration method is a common technique for preparing liposomes incorporating C18-PEG-acid.
Protocol for Liposome (B1194612) Formulation:
-
Lipid Film Formation:
-
Dissolve the desired lipids, including the C18-PEG-acid, in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove any unencapsulated drug or other components by methods such as dialysis or size-exclusion chromatography.
-
A detailed protocol for liposome preparation can be found in various scientific resources[7][8].
Mandatory Visualizations
Logical Workflow for Utilizing this compound in Drug Delivery Research
The following diagram illustrates a typical workflow for researchers developing drug delivery systems using this compound.
Caption: Workflow for this compound in Drug Delivery.
Experimental Workflow for Liposome Preparation and Characterization
This diagram outlines the key steps in preparing and characterizing liposomes that incorporate this compound.
Caption: Liposome Preparation and Characterization Workflow.
Conclusion
This compound is a valuable tool for researchers and drug development professionals. Its amphiphilic nature and the presence of a functionalizable terminus make it a versatile component for creating long-circulating, and potentially targeted, nanomedicines. While this guide provides a foundational understanding, it is crucial for researchers to meticulously characterize the specific this compound they are working with and to optimize formulation and experimental protocols for their particular application. The continued exploration of such PEGylated lipids will undoubtedly contribute to the advancement of next-generation drug delivery systems.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Monodispersed Carboxylic Acid(COOH) PEG - Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. C18-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C18-PEG13-acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of C18-PEG13-acid, a key molecule in advanced drug delivery and therapeutic development.
Introduction
This compound, chemically known as Stearic acid-PEG13-carboxylic acid, is an amphiphilic molecule that combines the hydrophobic properties of stearic acid with the hydrophilic and biocompatible characteristics of a 13-unit polyethylene (B3416737) glycol (PEG) chain. This structure allows for the formation of micelles and other nanoparticles in aqueous solutions, making it a valuable excipient in drug formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. Furthermore, its bifunctional nature, with a terminal carboxylic acid group, enables its use as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties and Specifications
The defining features of this compound are its 18-carbon saturated fatty acid chain and a polyethylene glycol linker of 13 ethylene (B1197577) glycol units, terminating in a carboxylic acid. This structure imparts both lipophilic and hydrophilic characteristics to the molecule.
General Properties
| Property | Value | Source |
| Synonyms | Stearic acid-PEG13-carboxylic acid, C18-PEG13-COOH | N/A |
| Appearance | White to off-white solid or waxy substance | [1] |
| Solubility | Soluble in a variety of organic solvents and aqueous solutions, forming micelles. May dissolve in DMSO, ethanol, or DMF. | [1][2] |
| Storage | Should be stored at -20°C for long-term stability.[3] | N/A |
Physicochemical Data
| Parameter | Value | Source |
| Molecular Formula | C44H88O16 | Calculated |
| Molecular Weight | ~881.16 g/mol | Calculated |
| Physical State | Solid at room temperature | [2] |
| pKa | The terminal carboxylic acid group typically has a pKa in the range of 4 to 5. | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its effective application. Below are representative methodologies based on established chemical principles for the synthesis and analysis of fatty acid-PEG conjugates.
Synthesis of this compound: Esterification Method
This protocol describes a general method for the synthesis of this compound via the esterification of stearic acid and a PEG derivative.
Materials:
-
Stearic Acid
-
HO-PEG13-COOH (α-hydroxy-ω-carboxy-poly(ethylene glycol) with 13 EG units)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve stearic acid (1 equivalent) and HO-PEG13-COOH (1 equivalent) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield pure this compound.
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure, dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for the methylene (B1212753) protons of the stearic acid chain (δ ~0.8-1.6 ppm), the methylene protons of the PEG chain (δ ~3.6 ppm), and the terminal methylene group adjacent to the carboxylic acid.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester and the carboxylic acid, as well as the carbons of the alkyl chain and the PEG backbone.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the IR spectrum of the product. Key characteristic peaks include a strong C=O stretching vibration for the ester and carboxylic acid groups (~1735 cm⁻¹), and C-O stretching vibrations for the PEG backbone (~1100 cm⁻¹). The spectrum of stearic acid shows a characteristic C=O vibration at ~1700 cm⁻¹.[5]
3. Mass Spectrometry (MS):
-
Use a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight of the synthesized this compound. The observed mass should correspond to the calculated molecular weight.
Applications in Research and Drug Development
The unique amphiphilic and bifunctional properties of this compound make it a valuable tool in several areas of pharmaceutical sciences.
Drug Delivery Systems
Due to its ability to self-assemble into micelles in aqueous environments, this compound is an excellent vehicle for the delivery of hydrophobic drugs.[6] The hydrophobic stearic acid core can encapsulate lipophilic drug molecules, while the hydrophilic PEG shell provides a stealth layer that can reduce opsonization and prolong circulation time in the body.
PROTAC Technology
This compound is widely used as a linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain in this compound provides the necessary length and flexibility for the linker to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. The terminal carboxylic acid allows for straightforward conjugation to ligands for either the target protein or the E3 ligase.
Visualizations
Signaling and Application Diagrams
Caption: Mechanism of action for a this compound based PROTAC.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. Stearic acid PEG acid [nanocs.net]
- 2. Stearic acid-PEG-CH2CO2H (MW 1000) | Biochemical Assay Reagents | | Invivochem [invivochem.com]
- 3. Stearic acid-mPEG - CD Bioparticles [cd-bioparticles.net]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Stearic acid | Polymer PEG | AxisPharm [axispharm.com]
The Strategic Role of C18-PEG13-Acid in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein degradation. These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).
Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their favorable properties. This guide provides a comprehensive technical overview of a specific long-chain PEG linker, C18-PEG13-acid , and its role in PROTAC design. While specific quantitative data for PROTACs incorporating the this compound linker is not extensively available in the public domain, this guide will leverage data from structurally related long-chain PEG linkers to illustrate its potential impact on PROTAC performance.
Core Concepts: The Function of PEG Linkers in PROTACs
PEG linkers, characterized by repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which is crucial for administration and bioavailability.
-
Improved Permeability: While seemingly counterintuitive for a hydrophilic chain, flexible PEG linkers can adopt conformations that shield the polar surface area of the PROTAC, facilitating passive diffusion across the cell membrane.
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving an optimal orientation of the POI and E3 ligase, promoting productive ubiquitination. An inadequate linker length can lead to steric hindrance, while an excessively long one may result in reduced effective concentration and unstable ternary complex formation.
-
Reduced Non-specific Binding: The hydrophilicity of PEG can minimize non-specific hydrophobic interactions with other proteins and cellular components, potentially reducing off-target effects.
The "C18" designation in this compound refers to a lipophilic 18-carbon alkyl chain, which can further modulate the overall physicochemical properties of the PROTAC, potentially enhancing membrane association and influencing its pharmacokinetic profile. The "PEG13" indicates 13 repeating ethylene glycol units, providing a substantial and flexible spacer. The terminal carboxylic acid ("acid") provides a convenient handle for conjugation to an amine-functionalized warhead or E3 ligase ligand via amide bond formation.
Physicochemical Properties of this compound
While specific experimental data for a PROTAC containing this compound is limited, we can infer its general properties based on its structure.
| Property | Description | Potential Impact on PROTACs |
| CAS Number | 2170098-33-4 | For unambiguous identification and sourcing. |
| Molecular Weight | ~800-900 g/mol (for the linker alone) | Contributes significantly to the overall high molecular weight of the final PROTAC, a characteristic of molecules "beyond the Rule of Five". |
| Flexibility | High, due to the long PEG and alkyl chains. | Allows for extensive conformational sampling to achieve a productive ternary complex, but may also come with an entropic penalty upon binding. |
| Solubility | The PEG13 chain imparts significant hydrophilicity, while the C18 alkyl chain adds lipophilicity. The overall solubility will depend on the final PROTAC structure. | The PEG component is expected to improve the aqueous solubility of the final PROTAC molecule. |
| Lipophilicity (logP) | The C18 chain will increase the lipophilicity, which may be balanced by the hydrophilic PEG13 chain. | The balance of lipophilicity and hydrophilicity is critical for cell permeability and overall drug-like properties. |
PROTAC Synthesis Using this compound
The terminal carboxylic acid of this compound is typically coupled to a primary or secondary amine on either the POI ligand or the E3 ligase ligand using standard amide bond formation chemistry.
General Synthesis Workflow
PROTAC Synthesis Workflow using this compound.
Detailed Experimental Protocol: Amide Coupling
Materials:
-
This compound
-
Amine-functionalized ligand (either POI binder or E3 ligase binder)
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and NHS (N-Hydroxysuccinimide)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: e.g., DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes. Alternatively, for EDC/NHS coupling, add EDC (1.5 eq) and NHS (1.2 eq) and stir for 1 hour.
-
-
Coupling with Amine:
-
Add the amine-functionalized ligand (1.1 eq) dissolved in a minimal amount of anhydrous DMF to the activated linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired ligand-linker conjugate.
-
-
Second Coupling Step:
-
The resulting conjugate will have a terminal functional group (from the other end of the this compound, which may require deprotection) that can be coupled to the second ligand (either the POI binder or the E3 ligase binder) using appropriate chemistry to yield the final PROTAC.
-
Key Experiments for Evaluating PROTACs with this compound
Assessment of Protein Degradation (Western Blot)
Western blotting is the gold standard for quantifying the degradation of the target protein.
Experimental Workflow for Western Blot Analysis.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the POI and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for effective protein degradation. Several biophysical techniques can be used to characterize this interaction.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics (association and dissociation rates) and affinity of the ternary complex formation.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the interaction.
-
Fluorescence Resonance Energy Transfer (FRET)-based assays (e.g., NanoBRET™): A cell-based assay that measures the proximity of the POI and E3 ligase in live cells upon PROTAC treatment.
-
Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip (for SPR) or place it in the calorimetry cell (for ITC).
-
Prepare a solution of the PROTAC and the second protein (POI).
-
Inject the PROTAC/POI solution over the immobilized protein or titrate it into the cell.
-
Measure the binding response to determine the kinetics and affinity of the ternary complex.
Cell Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.
-
Caco-2 Permeability Assay: A cell-based assay that uses a monolayer of Caco-2 cells to model the human intestinal epithelium, providing insights into both passive and active transport mechanisms.
Signaling Pathway: PROTAC Mechanism of Action
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system.
PROTAC Mechanism of Action.
Conclusion
The this compound linker represents a valuable tool in the PROTAC designer's toolbox, offering a long, flexible, and functionalizable scaffold to connect a protein of interest binder with an E3 ligase ligand. The combination of a lipophilic C18 chain and a hydrophilic PEG13 chain provides a unique balance of properties that can be leveraged to optimize the solubility, permeability, and ternary complex formation of a PROTAC. While specific examples of its application in peer-reviewed literature are currently sparse, the general principles of PEG linker design and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to effectively utilize this compound and other long-chain PEG linkers in the rational design of novel and effective protein degraders. The continued exploration of diverse linker chemistries will undoubtedly be a key driver of innovation in the exciting field of targeted protein degradation.
References
The Crucial Role of PEG Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biopharmaceutical development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, stands as a cornerstone technology.[1] This process utilizes PEG linkers, versatile molecular bridges, to enhance the therapeutic efficacy and safety of a wide array of drugs, from proteins and peptides to nanoparticles.[1][2] This in-depth technical guide delves into the core principles of bioconjugation with PEG linkers, exploring their fundamental properties, the chemistry of their application, and their profound impact on the pharmacokinetic and pharmacodynamic profiles of bioconjugates.
Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer.[1][3] Its conjugation to a therapeutic molecule can impart a range of beneficial properties, fundamentally aimed at improving a drug's performance in vivo.[4][5] The historical development of PEGylation dates back to the 1970s, with its evolution leading to more precise and sophisticated bioconjugation strategies.[4]
Core Principles of PEGylation: Enhancing Therapeutic Potential
The primary objectives of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile.[1] This is achieved through several key benefits:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[1][6][7] The ethylene (B1197577) oxide repeating units of PEG form hydrogen bonds with water, rendering it highly soluble in aqueous environments.[4][8]
-
Increased Stability: PEG chains create a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and proteolysis.[4][8] This leads to increased stability in biological environments.[1]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, resulting in a longer circulation time in the bloodstream.[1][4][5] This can lead to more sustained plasma concentrations and potentially less frequent dosing.[1]
-
Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[1][4] This "stealth" property is crucial for the safety and efficacy of biologic drugs.[4]
-
Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug.[1] This allows for less frequent dosing, improving patient compliance.[1]
The Chemistry of Bioconjugation with PEG Linkers
The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups.[1] The choice of chemistry is critical and depends on the available reactive groups on the target molecule and the desired properties of the final conjugate.[1]
Commonly Targeted Functional Groups:
-
Amines (e.g., lysine (B10760008) residues, N-terminus): This is the most frequently targeted group for PEGylation due to the abundance of lysine residues on the surface of most proteins.[1]
-
Thiols (e.g., cysteine residues): Cysteine residues offer a more specific site for PEGylation as they are less abundant than lysines.[1]
-
Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation.[1]
Key PEGylation Chemistries:
-
NHS Ester Chemistry: This is one of the most widely used methods for targeting primary amines. PEG-NHS esters react with the amino groups of lysine residues or the N-terminus of a protein to form a stable amide bond.[1] This reaction is typically carried out at a pH between 7 and 9.[1]
-
Maleimide (B117702) Chemistry: PEG-maleimide derivatives are highly specific for thiol groups found in cysteine residues. The maleimide group reacts with the sulfhydryl group of cysteine via a Michael addition reaction to form a stable thioether bond.[1] This reaction is most efficient at a pH between 6.5 and 7.5.[1]
Structural Diversity of PEG Linkers
PEG linkers have evolved from simple linear chains to more complex architectures, allowing for fine-tuning of the bioconjugate's properties.[4]
-
Linear PEG Linkers: These are straight PEG chains used to connect two functional groups and are commonly used in drug delivery systems and protein conjugation.[6][]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core, which can lead to higher molecular weights and increased functionality.[6][][10] They are useful for creating multifunctional conjugates and can enhance the potency of antibody-drug conjugates (ADCs).[10]
-
Cleavable PEG Linkers: These linkers contain a moiety that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[6][] This allows for the controlled release of the conjugated molecule at the target site.[11]
-
Bioorthogonal PEG Linkers: These linkers possess reactive groups that react in living systems without interfering with native biological processes, enabling precise labeling and tracking of biomolecules.[6]
Quantitative Impact of PEG Linker Properties
The length and structure of the PEG linker significantly influence the physicochemical and biological properties of the resulting bioconjugate.[12]
Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~5.5 | 0.65 |
| PEG8 | ~4.0 | 0.47 |
| PEG12 | ~3.0 | 0.35 |
| PEG24 | ~2.0 | 0.24 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[12]
Effect of PEG Linker Length on Receptor Binding Affinity
| PEG Linker | IC50 (nM) |
| PEG2 | 1.5 ± 0.2 |
| PEG3 | 2.1 ± 0.3 |
| PEG4 | 3.5 ± 0.5 |
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[12]
Experimental Protocols
General Protocol for PEGylation of a Protein with a PEG-NHS Ester
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
PEG-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration and in a buffer free of primary amines.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[1] Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[1]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.[1] The final concentration of the organic solvent should not adversely affect the protein's stability.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1] The optimal reaction time may vary depending on the specific protein.[1]
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and other byproducts by purifying the reaction mixture using size-exclusion chromatography or another suitable method.
-
Characterization: Characterize the resulting PEGylated protein to determine the degree of PEGylation, purity, and biological activity.
Determination of In Vivo Half-Life of a PEGylated Bioconjugate
Materials:
-
PEGylated bioconjugate
-
Animal model (e.g., mice or rats)
-
Analytical method to quantify the bioconjugate in plasma (e.g., ELISA)
Procedure:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.[12]
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[12]
-
Process the blood to obtain plasma.[12]
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.[12]
-
Plot the plasma concentration of the bioconjugate versus time.[12]
-
Fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).[12]
Visualizing Bioconjugation Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Core benefits of PEGylation on a therapeutic molecule.
Caption: General experimental workflow for protein PEGylation.
Caption: Structural classification of PEG linkers.
Conclusion
PEG linkers are indispensable tools in modern bioconjugation, offering a versatile platform to significantly enhance the therapeutic properties of a wide range of molecules.[13] By carefully selecting the appropriate PEG linker architecture and conjugation chemistry, researchers and drug developers can overcome challenges related to solubility, stability, and immunogenicity, ultimately leading to safer and more effective therapies.[14] The continued innovation in PEG linker technology promises to further expand the possibilities in drug delivery and biopharmaceutical development.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. chempep.com [chempep.com]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. purepeg.com [purepeg.com]
- 8. purepeg.com [purepeg.com]
- 10. adcreview.com [adcreview.com]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. precisepeg.com [precisepeg.com]
The Strategic Imperative of C18-PEG13-acid in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.
This in-depth technical guide elucidates the multifaceted role of the C18-PEG13-acid linker in PROTAC design, providing a framework for its mechanism of action, quantitative data from analogous systems, detailed experimental protocols for its evaluation, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders. While specific data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the principles derived from studies on long-chain PEG linkers provide a robust foundation for understanding its expected behavior and application.
Core Principles of this compound Linkers in PROTACs
The this compound linker is a long-chain, flexible, and hydrophilic linker. The "C18" likely refers to a terminal alkyl chain, which can influence lipophilicity and membrane interaction, while "PEG13" denotes thirteen repeating ethylene (B1197577) glycol units, and the "acid" terminus provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand.
The length and flexibility of the PEG13 component are critical for facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This is achieved by providing the necessary distance and conformational freedom for the two proteins to adopt an orientation conducive to ubiquitination.
Mechanism of Action: A Stepwise Breakdown
A PROTAC utilizing a this compound linker mediates targeted protein degradation through a catalytic cycle involving the ubiquitin-proteasome system (UPS).
-
Cellular Entry: The physicochemical properties of the PROTAC, influenced by the this compound linker, govern its ability to permeate the cell membrane and reach its intracellular targets.
-
Binary Complex Formation: Once inside the cell, the PROTAC can independently bind to the protein of interest (POI) and the E3 ubiquitin ligase, forming two distinct binary complexes.
-
Ternary Complex Formation: The crucial step is the formation of a ternary complex, where the this compound linker bridges the POI and the E3 ligase. The length and flexibility of the PEG13 chain are paramount in allowing the two proteins to come into optimal proximity and orientation.
-
Ubiquitination: Within the productive ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to surface-exposed lysine (B10760008) residues on the POI. This results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is then released and can engage in another cycle of degradation, acting catalytically.
Quantitative Data Insights from Analogous Long-Chain PEG Linkers
While specific quantitative data for PROTACs employing a this compound linker is limited, studies on PROTACs with varying PEG linker lengths provide valuable insights into the expected performance. The optimal linker length is target-dependent and must be determined empirically.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG | 12 | >1000 | <20 |
| PROTAC 2 | PEG | 16 | 10 | >90 |
| PROTAC 3 | PEG | 20 | 50 | ~80 |
Data adapted from comparative studies on ERα-targeting PROTACs. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values illustrate that a 16-atom PEG linker was optimal for this particular system, highlighting the critical importance of linker length optimization.
Table 2: Influence of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl/Ether | <12 | No degradation | 0 |
| PROTAC B | Alkyl/Ether | 21 | 3 | 96 |
| PROTAC C | Alkyl/Ether | 29 | 292 | 76 |
This data demonstrates that for TBK1, a linker length below 12 atoms was ineffective, while a 21-atom linker provided the highest potency and efficacy. This underscores that an optimal linker length window exists for each target.
Experimental Protocols for Evaluating PROTACs with a this compound Linker
A thorough evaluation of a PROTAC's efficacy requires a combination of biochemical, biophysical, and cellular assays.
PROTAC Synthesis and Characterization
-
Protocol: The this compound linker would be conjugated to the POI ligand and the E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon or VH032 for VHL) using standard amide coupling reactions (e.g., using HATU or EDC/HOBt). The final PROTAC product would be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.
Biochemical and Biophysical Assays for Ternary Complex Formation
-
Surface Plasmon Resonance (SPR):
-
Objective: To measure the binding affinities of the PROTAC to the POI and the E3 ligase individually, and to assess the formation and stability of the ternary complex.
-
Methodology:
-
Immobilize the purified POI or E3 ligase on an SPR sensor chip.
-
Inject a series of concentrations of the PROTAC to determine the binary binding affinity (KD).
-
To measure ternary complex formation, inject the second protein partner (e.g., E3 ligase) at a constant concentration mixed with varying concentrations of the PROTAC over the immobilized POI. An increase in binding response compared to the binary interactions indicates ternary complex formation. Cooperativity can be calculated from these binding affinities.
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To thermodynamically characterize the binding events and determine the stoichiometry of binding.
-
Methodology:
-
Titrate the PROTAC into a solution containing the POI or E3 ligase to measure the heat changes associated with binary complex formation.
-
To assess ternary complex formation, titrate the E3 ligase into a solution containing a pre-formed binary complex of the POI and the PROTAC.
-
-
Cellular Assays for Protein Degradation
-
Western Blotting:
-
Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.
-
Methodology:
-
Culture cells of interest and treat with a dose-range of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the POI and a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities to determine the DC50 and Dmax values.
-
-
-
Mass Spectrometry-based Proteomics:
-
Objective: To assess the global selectivity of the PROTAC by quantifying changes in the entire proteome.
-
Methodology:
-
Treat cells with the PROTAC at a concentration that induces significant degradation of the POI.
-
Lyse the cells, digest the proteins into peptides, and analyze by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of thousands of proteins to identify off-target degradation effects.
-
-
In-Cell Target Engagement and Ternary Complex Formation
-
NanoBRET™ Assay:
-
Objective: To measure the engagement of the PROTAC with its target proteins and the formation of the ternary complex within living cells.
-
Methodology:
-
Genetically fuse one of the target proteins (e.g., the E3 ligase) with NanoLuc® luciferase and the other (the POI) with HaloTag®.
-
Treat the cells with the HaloTag® ligand and the PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which will increase upon formation of the ternary complex, bringing the luciferase and the HaloTag® into close proximity.
-
-
Visualizing the Core Mechanisms
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
The Strategic Application of Long-Chain PEG Linkers in Advanced Drug Delivery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone of modern drug delivery. The use of long-chain PEG linkers, in particular, offers a versatile and powerful strategy to enhance the therapeutic index of a wide range of pharmaceuticals, from small molecules to large biologics. This technical guide provides a comprehensive overview of the core applications, experimental methodologies, and critical considerations for leveraging long-chain PEG linkers in drug development.
Core Principles and Advantages of Long-Chain PEGylation
Long-chain PEG linkers are polymers of ethylene (B1197577) glycol, typically with a molecular weight of 2 kDa or greater, that are chemically attached to a drug molecule. This conjugation imparts several beneficial physicochemical and pharmacological properties.[1] The primary advantages of utilizing long-chain PEG linkers include:
-
Prolonged Systemic Circulation: The increased hydrodynamic radius of the PEGylated drug reduces its renal clearance, significantly extending its circulation half-life.[][3] This leads to sustained drug exposure and can reduce the required dosing frequency.
-
Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the aqueous solubility of hydrophobic drug molecules, facilitating their formulation and administration.[4]
-
Reduced Immunogenicity: The flexible PEG chain can shield the drug from the host's immune system, reducing the likelihood of an immune response and the formation of anti-drug antibodies.[5][6]
-
Improved Stability: PEGylation can protect therapeutic proteins and peptides from enzymatic degradation, enhancing their stability in biological fluids.[7][8]
-
Controlled Drug Release: By incorporating cleavable moieties, long-chain PEG linkers can be designed for targeted drug release in specific microenvironments, such as tumors.[9]
Key Applications in Drug Delivery
The versatility of long-chain PEG linkers has led to their application across a diverse range of drug delivery platforms.
Long-Acting Therapeutics
One of the most established applications of long-chain PEGylation is the development of long-acting protein and peptide therapeutics. By extending the half-life of these molecules, PEGylation reduces the need for frequent injections, improving patient compliance and quality of life.[10]
Small Molecule Drug Conjugates
For small molecule drugs, long-chain PEG linkers can overcome challenges related to poor solubility and rapid clearance. PEGylation can transform a poorly soluble compound into a viable intravenous therapeutic and enhance its pharmacokinetic profile.[4]
Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, long-chain PEG linkers are increasingly used in the design of ADCs. They can improve the solubility and stability of the ADC, particularly those with hydrophobic payloads, and can influence the drug-to-antibody ratio (DAR).[11][12] Furthermore, the length of the PEG linker can impact the "bystander effect," where the released payload can kill neighboring cancer cells.[13][14]
PROteolysis TArgeting Chimeras (PROTACs)
Long-chain PEG linkers are crucial components of PROTACs, heterobifunctional molecules that induce the degradation of target proteins. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for target degradation.[15][16][17]
Nanoparticle-Based Drug Delivery
PEGylation is a standard technique for modifying the surface of nanoparticles, such as liposomes and polymeric nanoparticles, to create "stealth" delivery systems. Long-chain PEG creates a hydrophilic shield that reduces opsonization and uptake by the mononuclear phagocyte system (MPS), prolonging circulation time and allowing for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[18][19]
Quantitative Data on the Impact of Long-Chain PEGylation
The following tables summarize quantitative data from various studies, illustrating the impact of long-chain PEGylation on key pharmacokinetic and pharmacodynamic parameters.
Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Therapeutics
| Therapeutic Agent | PEG Chain Length (kDa) | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Fold Change in t½ | Reference |
| Proteins/Peptides | ||||||
| Recombinant Human TIMP-1 | None | 1.1 h | - | - | - | [3] |
| 20 | 28 h | - | - | 25.5 | [3] | |
| Poly l-lysine (B1673455) Dendrimer (G3) | None | < 1 h | - | - | - | [16] |
| 5 | ~10 h | Reduced | Increased | >10 | [16] | |
| 20 | ~2 days | Significantly Reduced | Significantly Increased | >48 | [16] | |
| Small Molecules | ||||||
| Danazol (in nanoemulsion) | None | 1.09 h | - | - | - | [20] |
| 2 | 1.66 h | - | - | 1.5 | [20] | |
| 5 | 1.48 h | - | - | 1.4 | [20] | |
| Nanoparticles | ||||||
| Chitosan/siRNA Nanoparticles | None | - | High | Low | - | [21] |
| 10 | Significantly Increased | Significantly Reduced | Significantly Increased | - | [21] | |
| mPEG-PCL Nanoparticles | None | < 1 h | High | Low | - | [22] |
| 5 | > 10 h | Significantly Reduced | Significantly Increased | >10 | [22] |
Table 2: In Vitro Cytotoxicity of PEGylated Antibody-Drug Conjugates
| ADC Target | Payload | PEG Chain Length (kDa) | IC50 (nM) | Fold Change in IC50 (vs. no PEG) | Reference |
| HER2 | MMAE | 0 | ~1 | - | [23] |
| 4 | ~4.5 | 4.5 | [23] | ||
| 10 | ~22 | 22 | [23] | ||
| CD30 | MMAE | 0 | Potent | - | [24] |
| 24 | Potent (comparable) | No significant change | [24] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the development and evaluation of drug delivery systems utilizing long-chain PEG linkers.
Synthesis of a Heterobifunctional Long-Chain PEG Linker
This protocol describes the synthesis of an amine- and carboxyl-functionalized PEG linker, a versatile intermediate for conjugation to various molecules.
Materials:
-
α-hydroxyl-ω-carboxyl PEG (MW 3500 Da)
-
Propargyl bromide
-
Potassium hydroxide (B78521) (KOH)
-
Dimethylformamide (DMF)
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Triphenylphosphine (PPh₃)
-
Methanol (B129727) (MeOH)
Procedure:
-
Synthesis of α-hydroxyl-ω-propargyl PEG:
-
Dissolve α-hydroxyl-ω-carboxyl PEG and KOH in DMF and heat to 100°C for 1 hour.
-
Add propargyl bromide dropwise and react at 70°C for 15 hours.
-
Purify the product by extraction with DCM.[10]
-
-
Synthesis of α-carboxyl-ω-propargyl PEG:
-
Dissolve the α-hydroxyl-ω-propargyl PEG, succinic anhydride, and DMAP in anhydrous 1,4-dioxane.
-
Add TEA and stir at room temperature for 24 hours.
-
Purify the product by precipitation in diethyl ether.[10]
-
-
Synthesis of α-azide-ω-hydroxyl PEG (for subsequent amination):
-
This can be achieved through various established methods, often starting from a diol-PEG and converting one hydroxyl group to an azide.
-
-
Synthesis of α-amine-ω-hydroxyl PEG:
-
Dissolve α-azide-ω-hydroxyl PEG and PPh₃ in methanol and reflux overnight.
-
Purify the product by precipitation in diethyl ether.[25]
-
Characterization: The synthesized PEG linkers should be characterized by ¹H NMR and ¹³C NMR to confirm the presence of the desired functional groups and by mass spectrometry (MALDI-TOF or ESI-MS) to determine the molecular weight and purity.[19][23][26][27]
Conjugation of a Long-Chain PEG Linker to an Antibody
This protocol outlines the conjugation of a PEG-NHS ester linker to the lysine (B10760008) residues of an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEG-NHS Ester linker
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., Tris-buffered saline)
-
Desalting column (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Preparation:
-
Equilibrate the PEG-NHS Ester to room temperature.
-
Prepare a 10 mM solution of the PEG-NHS Ester in DMSO or DMF immediately before use.
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an appropriate buffer.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the 10 mM PEG-NHS Ester solution to the antibody solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer.
-
Remove unreacted PEG-NHS Ester using a desalting column according to the manufacturer's instructions.[]
-
Characterization: The resulting PEGylated antibody should be characterized by SDS-PAGE to visualize the increase in molecular weight, size-exclusion chromatography (SEC) to assess aggregation and purity, and mass spectrometry to determine the degree of PEGylation.[29][30][31]
In Vitro Cytotoxicity Assay (MTT/CCK-8)
This protocol describes a common method to assess the cytotoxic effects of a PEGylated drug on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PEGylated drug and non-PEGylated control
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL in 100 µL of complete medium per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the PEGylated drug and the non-PEGylated control in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include untreated cells as a positive control and wells with medium only as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add MTT reagent and incubate for 4 hours. Then, add the solubilization solution and incubate overnight.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.[][32]
-
In Vivo Immunogenicity Assessment in Mice
This protocol provides a general framework for assessing the immunogenicity of a PEGylated therapeutic in a mouse model.
Materials:
-
PEGylated therapeutic
-
Control (non-PEGylated therapeutic or vehicle)
-
BALB/c mice
-
Blood collection supplies
-
ELISA plates and reagents for anti-PEG antibody detection
Procedure:
-
Animal Dosing:
-
Administer the PEGylated therapeutic to a group of mice via the intended clinical route (e.g., intravenous injection). Include control groups receiving the non-PEGylated drug or vehicle.
-
Repeat injections at specified intervals to mimic a therapeutic regimen.[33]
-
-
Sample Collection:
-
Collect blood samples from the mice at various time points before and after each injection.
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
-
Anti-PEG Antibody Detection (ELISA):
-
Coat ELISA plates with a PEG derivative (e.g., DSPE-PEG 5000).
-
Block the plates to prevent non-specific binding.
-
Add diluted serum/plasma samples to the wells.
-
Detect bound anti-PEG antibodies (IgG and IgM) using HRP-conjugated secondary antibodies.
-
Add a substrate and measure the absorbance to quantify the anti-PEG antibody levels.[4][7][9]
-
Mandatory Visualizations
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by a PEGylated Nanoparticle Drug Delivery System
Experimental Workflow: Development of an Antibody-Drug Conjugate with a Long-Chain PEG Linker
References
- 1. purepeg.com [purepeg.com]
- 3. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. affinityimmuno.com [affinityimmuno.com]
- 5. cjmb.org [cjmb.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. 4adi.com [4adi.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. mdpi.com [mdpi.com]
- 25. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 29. lcms.cz [lcms.cz]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. Targeting the mTOR Signaling Pathway Utilizing Nanoparticles: A Critical Overview [mdpi.com]
- 32. Pegloticase co-administered with high MW polyethylene glycol effectively reduces PEG-immunogenicity and restores prolonged circulation in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 33. creative-diagnostics.com [creative-diagnostics.com]
C18-PEG13-Acid for Nanoparticle Surface Modification: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the use of C18-PEG13-acid for the surface modification of nanoparticles, tailored for researchers, scientists, and professionals in drug development. The guide details the physicochemical properties, experimental protocols for nanoparticle formulation and characterization, and the functional implications of incorporating this stealth-conferring agent into nanocarrier systems.
Introduction to this compound in Nanoparticle Formulation
This compound is a specialized amphiphilic polymer comprising three key functional domains: a C18 long hydrocarbon chain, a 13-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid group. This structure is meticulously designed for the surface modification of lipid-based nanoparticles (LNPs) and other nanocarriers. The C18 (stearoyl) chain acts as a robust hydrophobic anchor, ensuring stable integration into the lipid bilayer of the nanoparticle.[1][2] The hydrophilic PEG chain extends from the nanoparticle surface into the aqueous environment, creating a hydrated layer that provides "stealth" characteristics. This sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing uptake by the mononuclear phagocyte system (MPS) and prolonging circulation time in vivo.[3][4][5][6] The terminal carboxylic acid offers a versatile reactive handle for the covalent attachment of targeting ligands, such as antibodies or peptides, enabling active targeting of specific cells or tissues.
The incorporation of PEGylated lipids is a critical parameter in the design of nanomedicines, influencing not only the biological fate of the nanoparticles but also their physicochemical properties such as size, stability, and drug release profile.[7][8] The length of the lipid anchor is particularly crucial; C18 chains provide significantly more stable anchoring compared to shorter C14 (myristoyl) chains, which tend to dissociate from the nanoparticle surface more rapidly.[1]
Physicochemical Properties of C18-PEG-Acid
The distinct chemical moieties of C18-PEG-acid define its physical and chemical behavior and its utility in nanoparticle surface modification. A summary of its key properties is presented below.
| Property | Description |
| Molecular Structure | Consists of an 18-carbon saturated fatty acid chain (stearic acid) linked to a 13-unit polyethylene glycol chain, terminating in a carboxylic acid. |
| Amphiphilicity | The C18 alkyl chain is hydrophobic and anchors into the lipid core of the nanoparticle, while the PEG-acid portion is hydrophilic and extends into the aqueous phase. |
| Biocompatibility | PEG is a well-established biocompatible and non-immunogenic polymer widely used in FDA-approved drug delivery systems.[4] |
| "Stealth" Properties | The hydrophilic PEG chain creates a steric barrier on the nanoparticle surface, which reduces opsonization and subsequent clearance by the reticuloendothelial system (RES).[3][9] |
| Functional Handle | The terminal carboxylic acid group allows for covalent conjugation of targeting ligands, imaging agents, or other functional molecules via carbodiimide (B86325) chemistry.[10] |
Experimental Protocols
Formulation of this compound Modified Lipid Nanoparticles
The following protocol is a generalized method for the formulation of lipid nanoparticles incorporating this compound using a microfluidic rapid mixing technique. This method allows for the controlled and reproducible self-assembly of lipids into nanoparticles with a uniform size distribution.[11]
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)[]
-
Cholesterol[]
-
This compound
-
Ethanol (B145695), absolute
-
Aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0)[1]
-
Payload (e.g., siRNA, mRNA)
-
Microfluidic mixing device
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipid mixture in absolute ethanol. A representative molar ratio is 50:10:37.5:2.5 (ionizable lipid:DSPC:cholesterol:this compound).[1] The total lipid concentration should be optimized for the specific microfluidic system, for instance, 1 mM.[1]
-
Aqueous Phase Preparation: Dissolve the nucleic acid payload in the aqueous buffer at the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing apparatus. Pump the lipid-ethanol solution through one inlet and the aqueous payload solution through another at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase). The rapid mixing of the two streams induces a change in solvent polarity, triggering the self-assembly of the lipids into nanoparticles that encapsulate the payload.
-
Dialysis/Purification: The resulting nanoparticle suspension is then dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated payload. Tangential flow filtration can also be used for larger scale purification.
-
Sterilization: Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.
Caption: Workflow for Lipid Nanoparticle (LNP) formulation using microfluidics.
Characterization of this compound Modified Nanoparticles
3.2.1. Size and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles in suspension. Zeta potential measurement determines the surface charge of the nanoparticles, which is indicative of their stability in suspension and their interaction with biological components.
-
Procedure:
-
Dilute the nanoparticle suspension in the appropriate buffer (e.g., 10 mM NaCl).[1]
-
Transfer the diluted sample to a disposable cuvette.
-
Perform the DLS measurement to obtain the average particle size and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[13]
-
For zeta potential, use an appropriate folded capillary cell and apply an electric field to measure the electrophoretic mobility of the nanoparticles.
-
3.2.2. Morphological Analysis
-
Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and lamellarity.
-
Procedure:
-
Apply a small drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick away the excess liquid using filter paper.
-
(Optional) Apply a negative stain (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.
-
Allow the grid to dry completely before imaging under the TEM.
-
3.2.3. Quantification of PEG Surface Density
-
Principle: Various methods can be employed to quantify the amount of PEG on the nanoparticle surface. A common approach involves the use of fluorescently labeled PEG or colorimetric assays.
-
Procedure (Iodine-Based Colorimetric Assay):
-
Prepare a standard curve of known concentrations of this compound.
-
Add an iodine solution to the standards and the nanoparticle sample.
-
The iodine forms a colored complex with the PEG chains.
-
Measure the absorbance at a specific wavelength (e.g., ~500 nm) using a UV-Vis spectrophotometer.
-
Calculate the PEG concentration in the nanoparticle sample by comparing its absorbance to the standard curve.
-
Functional Implications and Applications
The incorporation of this compound into nanoparticles has significant functional consequences that are beneficial for drug delivery applications.
Table of LNP Formulations with C18-PEG Lipids from Literature
| Ionizable Lipid | Helper Lipids | PEG-Lipid (C18 anchor) | Molar Ratio (Ionizable:Helper:Chol:PEG) | Application |
| SM-102 | DSPC, Cholesterol | DSPE-PEG | 50:10:37.5:2.5 | siRNA delivery[1] |
| CSL3 | DSPC, Cholesterol | DSPE-PEG | 50:10:37.5:2.5 | siRNA delivery[1] |
| Proprietary | DSPC, Cholesterol | DSPE-PEG | Not Specified | mRNA vaccine[7] |
Stealth Effect and Pharmacokinetics:
The primary role of the PEGylated surface is to confer "stealth" properties, which dramatically alters the pharmacokinetic profile of the nanoparticles. The hydrophilic and neutral PEG layer reduces the binding of opsonins, which are plasma proteins that mark particles for clearance by phagocytic cells of the mononuclear phagocyte system, primarily in the liver and spleen.[3][4] This evasion of the immune system leads to a significantly prolonged circulation half-life.
Caption: Mechanism of the PEG "stealth" effect on nanoparticles.Targeted Delivery:
While PEGylation is excellent for passive targeting via the Enhanced Permeability and Retention (EPR) effect in tumors, the terminal carboxylic acid of this compound provides a crucial site for active targeting. Using well-established bioconjugation techniques like carbodiimide chemistry (EDC/NHS coupling), targeting ligands such as antibodies, aptamers, or small molecules can be attached to the distal end of the PEG chain. This allows the nanoparticle to selectively bind to and be internalized by cells that overexpress the target receptor, thereby enhancing therapeutic efficacy and reducing off-target side effects.
Conclusion
This compound is a highly effective and versatile tool for the surface modification of nanoparticles, particularly lipid-based systems. Its C18 anchor ensures stable incorporation into the nanocarrier, while the PEG chain provides essential stealth properties that prolong systemic circulation. The terminal carboxylic acid adds a layer of functionality, enabling the attachment of targeting moieties for precision drug delivery. The rational design of nanoparticles using components like this compound, guided by the principles and protocols outlined in this guide, is fundamental to advancing the next generation of nanomedicines.
References
- 1. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qunwanglab.com [qunwanglab.com]
- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlantis-press.com [atlantis-press.com]
- 10. PEG conjugated citrate-capped magnetite nanoparticles for biomedical applications - Kent Academic Repository [kar.kent.ac.uk]
- 11. researchgate.net [researchgate.net]
- 13. Influence of Surface-Modification via PEGylation or Chitosanization of Lipidic Nanocarriers on In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Apixaban - PMC [pmc.ncbi.nlm.nih.gov]
C18-PEG13-Acid: A Technical Guide to Enhancing Compound Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The poor aqueous solubility of many promising drug candidates presents a significant hurdle in pharmaceutical development, often leading to low bioavailability and suboptimal therapeutic efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a powerful strategy to overcome this challenge. This technical guide focuses on C18-PEG13-acid, a functionalized amphiphilic polymer, and its role in improving the solubility of poorly soluble compounds. We will delve into the underlying mechanisms, present relevant quantitative data from analogous systems, provide detailed experimental protocols for conjugation and solubility assessment, and visualize key processes to offer a comprehensive resource for researchers in drug discovery and development.
Introduction to this compound and PEGylation
This compound is a bifunctional molecule featuring a hydrophobic 18-carbon alkyl (C18) chain and a hydrophilic polyethylene glycol (PEG) chain composed of 13 ethylene (B1197577) glycol units, terminating in a carboxylic acid. This amphipathic nature is key to its function as a solubility enhancer. The C18 tail can interact with hydrophobic regions of a drug molecule, while the flexible, hydrophilic PEG chain extends into the aqueous environment, effectively creating a hydrophilic shield around the drug.
PEGylation is a well-established technique in pharmaceutical sciences known to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The covalent attachment of PEG chains can increase a drug's hydrodynamic volume, which prolongs its circulation half-life by reducing renal clearance.[1][2] Furthermore, the hydrophilic nature of PEG can significantly enhance the aqueous solubility of hydrophobic drugs, prevent aggregation, and improve stability.[2][3]
Mechanism of Solubility Enhancement
The primary mechanism by which this compound and similar amphiphilic PEG derivatives enhance solubility is through the formation of micelles or by increasing the overall hydrophilicity of the drug-conjugate.
-
Micelle Formation: In aqueous solutions, amphiphilic molecules like this compound can self-assemble into micelles above a certain concentration (the critical micelle concentration or CMC). The hydrophobic C18 tails form the core of the micelle, creating a microenvironment capable of encapsulating poorly soluble drug molecules. The hydrophilic PEG chains form the outer corona, interfacing with the aqueous solvent and rendering the entire assembly water-soluble.
-
Increased Hydrophilicity: When covalently conjugated to a drug molecule, the hydrophilic PEG chain of this compound imparts its water-soluble character to the entire conjugate, effectively increasing its affinity for aqueous media and preventing aggregation.
The following diagram illustrates the general principle of a PEGylated compound enhancing solubility.
Caption: Covalent conjugation of this compound to a poorly soluble drug enhances its interaction with the aqueous environment, thereby increasing its solubility.
Data Presentation: Solubility Enhancement with Amphiphilic PEG Derivatives
| Drug | Initial Solubility (µg/mL) | Excipient | Excipient Conc. (% w/v) | Final Solubility (µg/mL) | Solubility Increase (%) |
| Ciprofloxacin | 28.4 | LA-PEG | 2% | 188.2 | 562.7% |
| Probucol | 0.014 | LA-PEG | 1% | 11.8 | 84614.3% |
| Sulfamethizole | 530 | LA-PEG | 1% | 1230 | 132.1% |
| Caffeine | 21,700 | LA-PEG | 1% | 31,400 | 44.7% |
Data adapted from a study on PEGosomes for solubility enhancement.[3] The significant increase in solubility, particularly for highly hydrophobic compounds like probucol, highlights the potential of using this compound for similar applications.
Experimental Protocols
This section provides detailed methodologies for the conjugation of a model compound to this compound and the subsequent assessment of its solubility.
Conjugation of a Model Amine-Containing Compound to this compound
This protocol describes the conjugation of a model compound containing a primary amine to the carboxylic acid group of this compound via amide bond formation using EDC/NHS chemistry.
Materials:
-
This compound
-
Model amine-containing compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester activated C18-PEG13.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve the model amine-containing compound (1.1 equivalents) in anhydrous DMF.
-
Add the solution of the model compound to the activated this compound mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the pure drug-C18-PEG13 conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry and HPLC analysis.
-
The following diagram outlines the experimental workflow for the conjugation process.
Caption: Experimental workflow for the synthesis of a drug-C18-PEG13 conjugate.
Kinetic Solubility Assay
This protocol describes a high-throughput method to determine the kinetic solubility of the parent compound and its C18-PEG13 conjugate.
Materials:
-
Parent compound and Drug-C18-PEG13 conjugate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of the parent compound and the conjugate in DMSO.
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solutions to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate.
-
Rapidly add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations with a consistent DMSO concentration (e.g., 1%).
-
-
Incubation and Measurement:
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance of each well at a wavelength where the compound absorbs, and also at a non-absorbing wavelength (e.g., 600 nm) to detect precipitation (light scattering).
-
-
Data Analysis:
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility. Plot absorbance versus concentration to determine the point of insolubility.
-
Signaling Pathways and Logical Relationships
While this compound itself does not directly participate in signaling pathways, its application in drug delivery can influence the ability of a conjugated drug to reach its target and modulate a specific pathway. For instance, by enhancing the solubility and bioavailability of a kinase inhibitor, this compound can indirectly lead to a more effective blockade of a cancer-related signaling cascade.
The logical relationship for the utility of this compound in drug development is outlined below.
References
Methodological & Application
Application Notes and Protocols for C18-PEG13-Acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of C18-PEG13-acid to molecules containing primary amines. This process, often referred to as PEGylation, is a widely used bioconjugation technique to modify proteins, peptides, small molecules, and other substrates. The C18 alkyl chain provides a lipophilic anchor, making this reagent particularly useful for applications involving lipid bilayers, such as the formation of stealth liposomes for drug delivery. The polyethylene (B3416737) glycol (PEG) linker, with 13 ethylene (B1197577) glycol units, is a hydrophilic spacer that can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule by reducing immunogenicity and preventing enzymatic degradation.[1][2]
The conjugation is achieved through the formation of a stable amide bond between the carboxylic acid group of this compound and a primary amine on the target molecule. This reaction is typically mediated by the use of carbodiimide (B86325) chemistry, most commonly employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[3][4] The EDC activates the carboxylic acid, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated intermediate readily reacts with a primary amine to form the final conjugate.[5]
Materials and Reagents
Reagents
-
This compound
-
Primary amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Quenching reagent (e.g., hydroxylamine (B1172632), Tris, or glycine)[7][8]
-
Purification resins (e.g., size-exclusion chromatography, dialysis membranes)
Equipment
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
Standard laboratory glassware
-
Purification system (e.g., chromatography column, dialysis cassettes)
-
Characterization instruments (e.g., MALDI-TOF mass spectrometer, NMR spectrometer)
Experimental Protocols
Protocol 1: Activation of this compound in an Organic Solvent
This protocol is suitable for amine-containing molecules that are soluble in organic solvents.
-
Reagent Preparation :
-
Equilibrate this compound, EDC-HCl, and NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. Due to the C18 chain, the solubility in purely aqueous solutions may be limited.[9]
-
-
Activation :
-
In a reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.5 - 2.0 equivalents) and EDC-HCl (1.5 - 2.0 equivalents) to the solution.[6]
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Conjugation :
-
Dissolve the primary amine-containing molecule (1.0 - 1.5 equivalents) in the reaction mixture.
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize it.
-
Continue to stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Quenching :
-
Add a quenching reagent such as hydroxylamine to a final concentration of 10-50 mM to stop the reaction.[7]
-
-
Purification :
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.[10]
-
Protocol 2: Two-Step Aqueous Conjugation Protocol
This protocol is ideal for proteins and other biomolecules that are sensitive to organic solvents.
-
Buffer Preparation :
-
Prepare a 0.1 M MES buffer with 0.5 M NaCl, pH 4.7-6.0 for the activation step.[3]
-
Prepare a PBS or borate (B1201080) buffer, pH 7.2-8.0 for the conjugation step.[8] Avoid buffers containing primary amines like Tris.[11]
-
-
Activation of this compound :
-
Conjugation to Primary Amine :
-
Immediately add the activated this compound solution to the amine-containing molecule dissolved in the conjugation buffer. A 10:1 to 20:1 molar ratio of the activated PEG to the amine is often a good starting point for proteins.[12][13]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
-
Quenching and Purification :
-
Quench the reaction by adding a primary amine-containing buffer like Tris.
-
Purify the conjugate using dialysis or size-exclusion chromatography.[10]
-
Quantitative Data Summary
The optimal reaction conditions can vary depending on the specific amine-containing molecule. The following tables provide a summary of typical quantitative parameters.
| Parameter | Organic Solvent Protocol | Aqueous Protocol | Reference(s) |
| Solvent | Anhydrous DMF or DMSO | MES Buffer (Activation), PBS/Borate Buffer (Conjugation) | [3][6] |
| pH | Not applicable (use of base for amine salts) | Activation: 4.7-6.0, Conjugation: 7.2-8.0 | [3][8] |
| Molar Ratio (PEG:EDC:NHS) | 1 : 1.5-2.0 : 1.5-2.0 | 1 : 10 : 25 (relative to PEG) | [4][6] |
| Molar Ratio (PEG:Amine) | 1 : 1.0-1.5 | 10-20 : 1 | [12][13] |
| Reaction Time | Activation: 30-60 min, Conjugation: 2-4 h (RT) or overnight (4°C) | Activation: 15 min, Conjugation: 2 h (RT) or overnight (4°C) | [3][6][11] |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C | [6][11] |
Characterization of the Conjugate
Successful conjugation can be confirmed using various analytical techniques:
| Technique | Purpose | Reference(s) |
| MALDI-TOF Mass Spectrometry | To confirm the increase in molecular weight corresponding to the addition of the this compound moiety. | [14][15] |
| NMR Spectroscopy | To provide detailed structural information and confirm the formation of the amide bond. | [16][17] |
| HPLC/LC-MS | To assess the purity of the conjugate and separate it from unreacted starting materials. | [18] |
| TLC | A quick method to monitor the progress of the reaction for small molecule conjugations. | [13] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation to primary amines.
Signaling Pathway: Liposome-Mediated Drug Delivery
Caption: C18-PEGylated liposome interaction with a target cell.
References
- 1. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. encapsula.com [encapsula.com]
- 5. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. bath.ac.uk [bath.ac.uk]
- 15. shimadzu.com [shimadzu.com]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a PROTAC Using C18-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]
The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity and biocompatibility, which can improve the physicochemical properties of the final molecule.[3] This document provides a detailed, step-by-step protocol for the synthesis of a model PROTAC using a long-chain C18-PEG13-acid linker, targeting the epigenetic reader protein BRD4 for degradation via the Von Hippel-Lindau (VHL) E3 ligase.
PROTAC Design and Components
The model PROTAC synthesized in this protocol, hereafter referred to as BRD4-C18P13-VHL , is composed of three key components:
-
Warhead (POI Ligand): (+)-JQ1, a potent and well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, specifically targeting BRD4.[4] An analogue of JQ1 with a handle for linker attachment will be used.
-
E3 Ligase Ligand: A derivative of the VH032 ligand, which binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] An amine-functionalized version will be used for coupling to the linker.
-
Linker: this compound, a long, flexible linker with a terminal carboxylic acid for covalent attachment to the E3 ligase ligand and another functional group for attachment to the warhead. For this protocol, we will assume a commercially available this compound with a terminal amine for the initial coupling step. The synthesis will therefore proceed in a step-wise manner.
Experimental Protocols
This synthesis is a multi-step process involving the sequential coupling of the linker to the E3 ligase ligand, followed by the attachment of the warhead.
Materials and Reagents
-
This compound (or a suitable amine-terminated derivative for the first step)
-
Amine-functionalized VHL ligand (e.g., VH032-amine)
-
Carboxylic acid-functionalized JQ1 analogue (e.g., JQ1-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate (B1210297), Methanol)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (for HPLC)
Step 1: Coupling of this compound to the VHL Ligand
This step involves the formation of an amide bond between the carboxylic acid of an amine-protected this compound and the amine group of the VHL ligand. Alternatively, if starting with an amine-terminated C18-PEG13 linker, it would be coupled to a carboxylic acid-functionalized VHL ligand. For this protocol, we will proceed with the former.
Reaction Scheme:
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized VHL ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the VHL ligand solution to the activated linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected linker-VHL conjugate.
Step 2: Deprotection of the Linker-VHL Conjugate
The Boc protecting group is removed to expose the terminal amine on the linker for the subsequent coupling reaction.
Reaction Scheme:
Procedure:
-
Dissolve the Boc-protected linker-VHL conjugate in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The crude amine-linker-VHL conjugate is typically used in the next step without further purification.
Step 3: Coupling of the Linker-VHL Conjugate to the JQ1 Warhead
The final PROTAC is assembled by forming an amide bond between the deprotected amine of the linker-VHL conjugate and the carboxylic acid of the JQ1 analogue.
Reaction Scheme:
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized JQ1 analogue (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Dissolve the crude amine-linker-VHL conjugate from Step 2 in a minimal amount of anhydrous DMF and add it to the activated JQ1 solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.7.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
Data Presentation
| Step | Reaction | Starting Material (eq) | Reagents (eq) | Solvent | Time (h) | Yield (%) | Purification Method |
| 1 | Amide Coupling | Boc-C18-PEG13-acid (1.0) | HATU (1.2), DIPEA (3.0), H2N-VHL (1.1) | DMF | 12-16 | 60-80 | Flash Chromatography |
| 2 | Boc Deprotection | Boc-linker-VHL (1.0) | TFA (20-50% v/v) | DCM | 1-3 | >95 | None (used directly) |
| 3 | Amide Coupling | Amine-linker-VHL (1.0) | HATU (1.2), DIPEA (3.0), HOOC-JQ1 (1.0) | DMF | 12-16 | 40-60 | Preparative HPLC |
Note: Yields are estimates and can vary depending on the specific substrates and reaction conditions.
Characterization of the Final PROTAC
The purified BRD4-C18P13-VHL PROTAC should be characterized by:
-
LC-MS: To confirm the molecular weight of the final product.
-
¹H and ¹³C NMR: To confirm the chemical structure and purity. The long PEG chain may result in broad peaks in the NMR spectrum.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass.
Mandatory Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for the synthesis of the BRD4-C18P13-VHL PROTAC.
PROTAC-Mediated BRD4 Degradation Signaling Pathway
Caption: PROTAC-mediated degradation of BRD4 and downstream effects.
Conclusion
This document provides a comprehensive guide for the synthesis of a model PROTAC, BRD4-C18P13-VHL, utilizing a long-chain this compound linker. The detailed protocols and diagrams serve as a valuable resource for researchers in the field of targeted protein degradation. The modular nature of this synthetic approach allows for the substitution of the warhead and E3 ligase ligand to target other proteins of interest. Successful synthesis and characterization of such PROTACs will enable further investigation into the role of linker length and composition in mediating protein degradation and will facilitate the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of C18-PEG13-Acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to C18-PEG13-Acid in ADC Development
The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity. This compound is a bifunctional linker that incorporates a hydrophobic 18-carbon (stearoyl) alkyl chain and a hydrophilic 13-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid group for conjugation.
This unique combination of a long hydrophobic chain and a flexible hydrophilic PEG spacer offers a novel approach to modulating the physicochemical properties of ADCs. The C18 moiety can interact with cell membranes or hydrophobic pockets of proteins, potentially influencing cell uptake and payload delivery. The PEG13 chain enhances water solubility, which is crucial for preventing aggregation, especially with hydrophobic payloads, and can prolong the ADC's circulation half-life by creating a hydration shell that reduces renal clearance and immunogenicity.[1][2][3] The terminal carboxylic acid provides a versatile handle for conjugation to antibodies or payloads using well-established chemistries.
These application notes provide a comprehensive guide to the utilization of this compound in the development of novel ADCs, covering conjugation strategies, characterization methods, and in vitro evaluation.
Advantages of this compound Linker in ADCs
The incorporation of a this compound linker in ADC design offers several potential advantages:
-
Modulated Hydrophobicity: The C18 alkyl chain introduces significant hydrophobicity, which can be balanced by the hydrophilic PEG13 chain. This allows for fine-tuning of the overall hydrophobicity of the ADC, a critical parameter that affects its stability, aggregation propensity, and pharmacokinetic profile.[4][5]
-
Enhanced Solubility and Stability: The PEG component improves the solubility of ADCs, particularly those carrying hydrophobic payloads, thereby reducing the risk of aggregation and improving manufacturing feasibility.[1][3]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of biologics.[2][6] The PEG13 chain can shield the ADC from proteolytic degradation and reduce renal clearance, leading to prolonged circulation and increased tumor accumulation.
-
Controlled Drug-to-Antibody Ratio (DAR): The use of a discrete PEG linker allows for better control over the conjugation process, leading to a more homogeneous ADC product with a defined DAR, which is crucial for consistent efficacy and safety.[1]
-
Versatile Conjugation Chemistry: The terminal carboxylic acid can be readily activated to react with primary amines (e.g., lysine (B10760008) residues) on the antibody surface, providing a straightforward and widely used conjugation method.
Data Presentation: Comparative Analysis of ADC Properties
The following tables summarize representative quantitative data from literature for ADCs with different linker technologies to provide a comparative context for the expected performance of ADCs utilizing a this compound linker. It is important to note that direct data for this compound is limited, and these tables are intended to illustrate the general impact of hydrophobicity and PEGylation on ADC characteristics.
Table 1: Impact of Linker Hydrophobicity and PEGylation on Drug-to-Antibody Ratio (DAR)
| Linker Type | Payload | Antibody | Conjugation Method | Average DAR | Reference |
| Hydrophobic (e.g., SMCC) | MMAE | Anti-CD30 | Cysteine | 4 | [1] |
| Hydrophilic (PEGylated) | MMAE | Anti-CD70 | Cysteine | 8 | [7] |
| Hydrophilic (PEG24) | MMAE | Anti-Trop-2 | Dipeptide Linker | 4 or 8 | [8] |
| Expected for this compound | Hydrophobic Payload | Various | Lysine (Amide) | 2-6 | N/A |
Note: The achievable DAR for lysine conjugation with a this compound linker will depend on the reaction conditions and the desire to maintain a balance between drug loading and ADC solubility and stability.
Table 2: Influence of Linker on In Vitro Cytotoxicity (IC50)
| ADC | Cell Line | Linker Type | IC50 (nM) | Reference |
| Anti-HER2-MMAE | NCI-N87 (HER2-positive) | SMCC (no PEG) | 4.94 | [9] |
| Anti-HER2-PEG4k-MMAE | NCI-N87 (HER2-positive) | 4 kDa PEG | 31.9 | [9] |
| Anti-HER2-PEG10k-MMAE | NCI-N87 (HER2-positive) | 10 kDa PEG | 111.3 | [9] |
| Trastuzumab-Thailanstatin | N87 (High HER2) | Thailanstatin | 13-50 ng/mL | [10] |
| Expected for Anti-Target-Drug (C18-PEG13) | Target-Positive Cell Line | C18-PEG13 | Potentially higher than non-PEGylated due to steric hindrance, but highly dependent on payload and target. | N/A |
Note: Longer PEG chains can sometimes lead to reduced in vitro potency, potentially due to steric hindrance affecting target binding or internalization. The hydrophobic C18 component might also influence cell membrane interactions.
Table 3: Pharmacokinetic Parameters of ADCs with Different Linkers
| ADC | Linker Type | Clearance (mL/day/kg) | Half-life (t1/2) | Species | Reference |
| ADC without PEG | Non-PEGylated | High | Short | Rat | [11] |
| ADC with PEG2 | PEG2 | Moderate | Moderate | Rat | [11] |
| ADC with PEG8 | PEG8 | Low | Long | Rat | [11] |
| ADC with PEG24 | PEG24 | Low | Long | Rat | [11] |
| Brentuximab-8 (High DAR) | PEG24-phosphonamidate | Similar to lower DAR Adcetris | Long | In vivo models | [7] |
| Expected for ADC (C18-PEG13) | C18-PEG13 | Low to Moderate | Long | Preclinical models | N/A |
Note: The C18-PEG13 linker is expected to confer a favorable pharmacokinetic profile due to the presence of the PEG moiety, though the hydrophobic C18 chain might slightly increase clearance compared to a purely hydrophilic PEG linker of similar size.
Experimental Protocols
Protocol 1: Activation of this compound Linker
This protocol describes the activation of the terminal carboxylic acid of this compound to a more reactive N-hydroxysuccinimide (NHS) ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mM under an inert atmosphere (argon or nitrogen).
-
Add NHS (1.2 equivalents) to the solution and stir until fully dissolved.
-
Add EDC-HCl (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the NHS ester.
-
The activated C18-PEG13-NHS ester solution is typically used immediately in the subsequent conjugation reaction without further purification.
Protocol 2: Conjugation of Activated C18-PEG13-Linker to an Antibody
This protocol details the conjugation of the activated C18-PEG13-NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0)
-
Activated C18-PEG13-NHS ester solution (from Protocol 1)
-
Reaction buffer (e.g., PBS, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Slowly add a molar excess of the activated C18-PEG13-NHS ester solution to the antibody solution while gently stirring. The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized for each specific ADC. A typical starting point is a 5-10 fold molar excess of the linker.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the resulting ADC from unreacted linker and other small molecules using SEC or TFF. The ADC is exchanged into the desired storage buffer.
-
Determine the final protein concentration of the purified ADC using a spectrophotometer at 280 nm.
Protocol 3: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. It can be determined using several methods, with Hydrophobic Interaction Chromatography (HIC) being a common and effective technique.
Materials:
-
Purified ADC
-
HIC column and compatible HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject a known amount of the purified ADC onto the column.
-
Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). Species with higher DAR will be more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula:
Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to evaluate the in vitro potency of the ADC on target antigen-expressing cancer cells.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the serially diluted test articles to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each test article using a suitable software (e.g., GraphPad Prism).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC development using this compound.
Signaling Pathway: Mechanism of Action of an MMAE-Payload ADC
Caption: Mechanism of action of an MMAE-payload ADC.
Signaling Pathway: Mechanism of Action of a DM1-Payload ADC
Caption: Mechanism of action of a DM1-payload ADC.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Impact of Payload Hydrophobicity on the Stability of AntibodyâDrug Conjugates - Molecular Pharmaceutics - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 10. dot | Graphviz [graphviz.org]
- 11. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C18-PEG13-acid in Liposome and Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18-PEG13-acid is a functionalized polyethylene (B3416737) glycol (PEG) lipid derivative designed for the surface modification of liposomes and nanoparticles. This molecule consists of a hydrophobic C18 stearic acid anchor, which integrates into the lipid bilayer of a nanoparticle, and a hydrophilic chain of 13 ethylene (B1197577) glycol units, terminating in a carboxylic acid group. The PEG chain provides a "stealth" characteristic to the nanoparticles, which helps to reduce recognition by the mononuclear phagocyte system, thereby prolonging circulation time in vivo. The terminal carboxylic acid allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, to enhance site-specific drug delivery.
The use of a relatively short PEG chain of 13 units offers a balance between providing sufficient hydrophilicity for stability and minimizing the potential for a strong immune response that can sometimes be associated with longer PEG chains. These application notes provide detailed protocols for the formulation of liposomes and nanoparticles using this compound, along with expected characterization data.
Physicochemical Properties of this compound
While a definitive public datasheet for this compound is not consistently available, its properties can be estimated from its constituent parts. The molecule consists of a C18 stearic acid tail and a 13-unit polyethylene glycol chain with a terminal carboxylic acid. The PEG portion, m-PEG13-acid, has a molecular formula of C28H56O15 and a molecular weight of approximately 632.74 g/mol .[1] Stearic acid (C18H36O2) has a molecular weight of 284.48 g/mol . Therefore, the estimated molecular weight of this compound is approximately 917.22 g/mol . It is an amphiphilic molecule with solubility in organic solvents like chloroform (B151607) and methanol (B129727) and limited solubility in aqueous solutions, where it tends to form micelles or integrate into lipid bilayers.
Experimental Protocols
Protocol 1: Liposome (B1194612) Formulation using the Thin-Film Hydration Method
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio would be 55:40:5 (DPPC:Cholesterol:this compound).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C) to evaporate the organic solvent.
-
Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution (pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration volume should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Continue to rotate the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis against PBS.
-
Protocol 2: Nanoparticle Formulation using Nanoprecipitation
This protocol is suitable for the formulation of polymeric nanoparticles with a surface coating of this compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Hydrophobic drug
-
Acetone or other suitable organic solvent
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA, the hydrophobic drug, and this compound in acetone. The amount of this compound can be varied (e.g., 1-5% of the total polymer weight) to optimize surface density.
-
-
Nanoprecipitation:
-
Place a beaker with deionized water on a magnetic stirrer and stir at a moderate speed.
-
Add the organic phase dropwise to the aqueous phase. The rapid diffusion of the solvent into the water will cause the polymer and lipid to precipitate, forming nanoparticles.
-
-
Solvent Evaporation and Purification:
-
Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
The nanoparticles can be concentrated and purified by centrifugation and resuspension in fresh deionized water or a suitable buffer.
-
Data Presentation
The following tables provide expected quantitative data for liposomes and nanoparticles formulated with a short-chain PEGylated lipid like this compound. These values are representative and may vary depending on the specific formulation parameters.
Table 1: Expected Physicochemical Properties of this compound Liposomes
| Formulation (Molar Ratio DPPC:Chol:this compound) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 55:40:1 | 110 ± 5 | 0.15 ± 0.03 | -25 ± 3 | 65 ± 5 |
| 55:40:5 | 125 ± 7 | 0.12 ± 0.02 | -30 ± 4 | 60 ± 6 |
| 55:40:10 | 140 ± 8 | 0.18 ± 0.04 | -35 ± 5 | 55 ± 7 |
Table 2: Expected Physicochemical Properties of this compound Coated PLGA Nanoparticles
| PLGA:this compound (w/w ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) |
| 99:1 | 180 ± 10 | 0.20 ± 0.05 | -20 ± 3 | 5 ± 1 |
| 95:5 | 200 ± 12 | 0.15 ± 0.03 | -28 ± 4 | 4.5 ± 1 |
| 90:10 | 220 ± 15 | 0.22 ± 0.06 | -32 ± 5 | 4 ± 1 |
Visualizations
Experimental Workflow for Liposome Formulation
Logic Diagram for Nanoparticle Surface Functionalization
References
Application Note: Comprehensive Analytical Characterization of C18-PEG13-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18-PEG13-acid conjugates are amphiphilic molecules of significant interest in drug delivery and nanotechnology. Comprising a hydrophobic C18 alkyl chain, a hydrophilic polyethylene (B3416737) glycol (PEG) linker with 13 ethylene (B1197577) oxide units, and a terminal carboxylic acid, these conjugates are utilized in the formation of micelles and liposomes for encapsulating therapeutic agents. The precise chemical structure, purity, and physicochemical properties of these conjugates are critical to the performance and stability of the drug delivery system. This application note provides a suite of detailed analytical protocols for the comprehensive characterization of this compound conjugates, ensuring product quality and consistency for research and development.
Analytical Workflow Overview
A multi-faceted analytical approach is essential for the thorough characterization of this compound conjugates. The following workflow outlines the logical progression of analysis, from initial purity assessment to detailed structural elucidation and size-based analysis.
Application Notes: Determining the Conjugation Efficiency of C18-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18-PEG13-acid is a hetero-bifunctional linker comprising a hydrophobic C18 alkyl chain (stearoyl group), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with 13 ethylene (B1197577) glycol units, and a terminal carboxylic acid group. This structure is invaluable in the development of targeted drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs) and for the surface modification of nanoparticles and bioconjugates.[1][2] The terminal carboxylic acid allows for covalent attachment to amine-containing molecules—such as proteins, peptides, or small molecule drugs—typically through the formation of a stable amide bond.
Determining the conjugation efficiency is a critical step in the development and quality control of these complex bioconjugates. It defines the percentage of the starting material that has been successfully conjugated to the target molecule, which directly impacts the final product's purity, activity, and dosage. This document outlines three robust analytical methods for accurately quantifying the conjugation efficiency of this compound.
Principle of Conjugation
The most common method for conjugating a carboxylic acid to a primary amine is through carbodiimide (B86325) chemistry. This process involves two main steps:
-
Activation of the Carboxylic Acid: The carboxylic acid group on the this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a semi-stable NHS ester that is highly reactive toward primary amines.[3][4]
-
Amine Coupling: The amine-reactive NHS ester is then introduced to the target molecule. The primary amines on the target (e.g., the ε-amino group of lysine (B10760008) residues) perform a nucleophilic attack on the NHS ester, forming a stable covalent amide bond and releasing the NHS leaving group.
References
Application Notes and Protocols for C18-PEG13-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of C18-PEG13-acid in the development of targeted drug delivery systems. The unique amphiphilic nature of this compound, comprising a hydrophobic C18 stearic acid tail, a hydrophilic polyethylene (B3416737) glycol (PEG) linker with 13 ethylene (B1197577) glycol units, and a terminal carboxylic acid group, makes it an ideal component for constructing nanocarriers such as micelles and nanoparticles. These systems are designed to enhance the solubility, stability, and bioavailability of therapeutic agents, particularly hydrophobic drugs.
Introduction to this compound in Drug Delivery
This compound is an amphiphilic polymer that self-assembles in aqueous solutions to form core-shell micellar structures. The hydrophobic C18 tails form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form the outer shell. This PEGylated surface provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream. The terminal carboxylic acid group offers a versatile handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules, enabling active targeting to specific cells or tissues.
Key Advantages of this compound:
-
Enhanced Drug Solubility: Enables the formulation of poorly water-soluble drugs for parenteral administration.
-
Improved Pharmacokinetics: The PEG shell prolongs systemic circulation time.
-
Biocompatibility: Composed of biocompatible stearic acid and PEG moieties.
-
Targeting Potential: The terminal carboxyl group allows for the attachment of targeting ligands to direct the nanocarrier to the desired site of action.
Physicochemical Properties of this compound Based Nanocarriers
The physicochemical properties of nanocarriers formulated with this compound are critical for their in vivo performance. These properties can be tailored by adjusting formulation parameters. Below are tables summarizing typical quantitative data for drug-loaded micelles formulated with C18-PEG-acid compounds.
Table 1: Physicochemical Characterization of Drug-Loaded Micelles
| Parameter | Typical Value Range | Factors Influencing the Parameter |
| Particle Size (Hydrodynamic Diameter) | 10 - 100 nm | Drug-to-polymer ratio, polymer concentration, solvent composition, self-assembly method. |
| Polydispersity Index (PDI) | < 0.2 | Formulation method, purification process. A lower PDI indicates a more monodisperse and homogenous population of nanoparticles. |
| Zeta Potential | -10 mV to -40 mV | The presence of the terminal carboxylic acid group imparts a negative surface charge. The magnitude can be influenced by the pH of the medium. |
| Critical Micelle Concentration (CMC) | 1 - 10 µM | The concentration at which the amphiphilic molecules begin to form micelles. A lower CMC indicates higher stability of the micelles upon dilution in the bloodstream. |
Table 2: Drug Loading and Release Characteristics
| Parameter | Typical Value Range | Factors Influencing the Parameter |
| Drug Loading Content (DLC % w/w) | 1 - 10% | Physicochemical properties of the drug (hydrophobicity), drug-to-polymer ratio, formulation method. |
| Encapsulation Efficiency (EE %) | 50 - 95% | Drug-polymer interaction, formulation process, purification method. |
| In Vitro Drug Release (at 24h) | 20 - 60% | Drug properties, polymer composition, presence of a targeting ligand, pH of the release medium. |
Experimental Protocols
Protocol for Formulation of Drug-Loaded Micelles using Thin-Film Hydration
This protocol describes the preparation of drug-loaded micelles using the thin-film hydration method, a common technique for the self-assembly of amphiphilic molecules.
Materials:
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Chloroform (B151607) or other suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask. The typical polymer-to-drug weight ratio is between 10:1 and 20:1.
-
Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add pre-warmed PBS (pH 7.4) to the flask and hydrate (B1144303) the film by rotating the flask in a water bath at a temperature above the phase transition temperature of the lipid (e.g., 60°C) for 30-60 minutes. This will result in the formation of a micellar suspension.
-
Sonication: To reduce the particle size and improve homogeneity, sonicate the micellar suspension using a water bath sonicator for 5-10 minutes.
-
Purification: Remove any non-encapsulated drug aggregates by filtering the suspension through a 0.22 µm syringe filter.
-
Storage: Store the final micellar formulation at 4°C.
Protocol for Characterization of Micelles
a) Particle Size and Zeta Potential Measurement:
-
Dilute the micellar suspension with deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index (PDI).
-
Measure the zeta potential using the same instrument equipped with an electrode assembly.
b) Determination of Drug Loading Content and Encapsulation Efficiency:
-
Lyophilize a known volume of the micellar suspension to obtain the total weight of the drug-loaded micelles.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to disrupt the micelles and release the encapsulated drug.
-
Quantify the amount of drug using High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Total weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
Protocol for Conjugation of a Targeting Ligand to Micelles
This protocol describes the conjugation of a peptide ligand (e.g., RGD peptide for targeting integrin receptors) to the carboxyl-terminated micelles using EDC/NHS chemistry.
Materials:
-
Drug-loaded this compound micelles
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
RGD peptide with a terminal amine group
-
MES buffer (pH 6.0)
-
PBS (pH 7.4)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse the drug-loaded micelles in MES buffer (pH 6.0).
-
Add EDC and NHS to the micellar suspension (a 5 to 10-fold molar excess relative to the this compound).
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation with Peptide:
-
Dissolve the RGD peptide in PBS (pH 7.4).
-
Add the peptide solution to the activated micelle suspension (a 2 to 5-fold molar excess relative to the polymer).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unreacted peptide and coupling agents by dialyzing the reaction mixture against PBS (pH 7.4) using a 10 kDa MWCO dialysis membrane for 24-48 hours, with several buffer changes.
-
-
Characterization:
-
Confirm the successful conjugation of the peptide using techniques such as FT-IR, NMR, or by quantifying the peptide content using a suitable assay (e.g., BCA protein assay if applicable).
-
Visualizations
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for the formulation and characterization of targeted drug delivery systems using this compound.
Signaling Pathway for Targeted Drug Delivery and Cellular Uptake
Caption: Mechanism of targeted drug delivery and cellular uptake of a this compound based nanocarrier.
Application Notes and Protocols for C18-PEG13-acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18-PEG13-acid is a versatile amphiphilic polymer consisting of a hydrophobic C18 alkyl chain and a hydrophilic polyethylene (B3416737) glycol (PEG) chain composed of 13 PEG units, terminating in a carboxylic acid group. This structure allows for self-assembly in aqueous solutions to form micelles or for incorporation into lipid-based nanoparticle systems such as liposomes. The PEGylated surface of these nanoparticles offers several advantages in drug delivery, including enhanced stability, reduced recognition by the immune system, and prolonged circulation times.[1][2][3] The terminal carboxylic acid provides a reactive handle for conjugation of targeting ligands or can contribute to pH-responsive behavior, making it a valuable tool for developing advanced drug delivery systems.
These application notes provide detailed protocols for the characterization of this compound in common cell-based assays, including the evaluation of cytotoxicity, cellular uptake, and in vitro drug release.
Data Presentation
Table 1: Cytotoxicity of this compound Micelles on HeLa Cells (MTT Assay)
| Concentration (µg/mL) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 25 | 95.6 ± 4.8 |
| 50 | 91.3 ± 5.5 |
| 100 | 88.7 ± 6.2 |
| 200 | 85.4 ± 5.9 |
| 500 | 79.1 ± 6.8 |
Table 2: Cellular Uptake of Fluorescently Labeled this compound Micelles
| Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | % Uptake Efficiency |
| 0.5 | 150 ± 25 | 15% |
| 1 | 350 ± 45 | 35% |
| 2 | 680 ± 60 | 68% |
| 4 | 920 ± 75 | 92% |
| 6 | 980 ± 80 | 98% |
Table 3: pH-Dependent In Vitro Release of Doxorubicin from this compound Micelles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5.2 ± 1.1 | 15.8 ± 2.3 |
| 2 | 8.9 ± 1.5 | 28.4 ± 3.1 |
| 6 | 15.4 ± 2.1 | 55.9 ± 4.5 |
| 12 | 22.1 ± 2.8 | 78.2 ± 5.2 |
| 24 | 30.5 ± 3.5 | 92.1 ± 4.8 |
Mandatory Visualizations
Caption: Self-assembly of this compound into micelles for drug delivery.
References
Application Notes and Protocols for the Purification of C18-PEG13-Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18-PEG13-acid is an amphiphilic molecule composed of a hydrophobic C18 alkyl chain (stearic acid derivative) and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with 13 ethylene (B1197577) oxide units, terminating in a carboxylic acid. This structure imparts surfactant-like properties, making it a valuable component in various drug delivery systems, such as lipid nanoparticles (LNPs) and micelles, for the solubilization and targeted delivery of therapeutic agents.
The synthesis of this compound often results in a crude product containing a mixture of the desired compound, unreacted starting materials (e.g., stearic acid and a PEG linker), and side products. Effective purification is therefore critical to ensure the purity, quality, and performance of the final product in downstream applications. These application notes provide detailed protocols for the purification of this compound reaction products using a multi-step approach, including liquid-liquid extraction, flash chromatography, and preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Potential Impurities in this compound Synthesis
A typical synthesis of this compound involves the conjugation of a C18 alkyl chain to a PEG linker. Potential impurities in the crude reaction mixture include:
-
Unreacted Stearic Acid: A non-polar impurity.
-
Unreacted PEG Linker: A polar impurity.
-
Di-substituted Products: Where two C18 chains react with a single PEG molecule (if the PEG linker has two reactive ends).
-
Products with Different PEG Lengths: Commercial PEG reagents often have a degree of polydispersity.
The purification strategy is designed to efficiently remove these impurities based on their differing physicochemical properties, primarily polarity and hydrophobicity.
Purification Workflow
The recommended purification workflow for this compound is a three-step process designed to progressively remove impurities and isolate the target compound with high purity.
Caption: A three-step workflow for the purification of this compound.
Experimental Protocols
Step 1: Liquid-Liquid Extraction (LLE)
This initial step aims to remove the bulk of non-polar impurities, such as unreacted stearic acid.
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. By adjusting the pH of the aqueous phase, the this compound can be ionized (deprotonated) and preferentially partitioned into the aqueous phase, while the non-polar impurities remain in the organic phase.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a basic aqueous solution (e.g., 0.1 M sodium bicarbonate, pH ≈ 8.5).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer, while unreacted stearic acid will remain in the lower organic layer.
-
-
Separation: Drain and collect the lower organic layer.
-
Repeat: Repeat the extraction of the organic layer with the basic aqueous solution two more times to maximize the recovery of the product.
-
Acidification and Re-extraction:
-
Combine all aqueous layers containing the product.
-
Acidify the combined aqueous phase to a pH of ~2-3 with a dilute acid (e.g., 1 M HCl). This will protonate the carboxylic acid group of the this compound, making it more hydrophobic.
-
Extract the acidified aqueous phase with a fresh portion of organic solvent (e.g., DCM) three times. The protonated this compound will now partition into the organic phase.
-
-
Drying and Concentration:
-
Combine the organic layers from the re-extraction.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain the partially purified product.
-
Caption: Logical flow of the liquid-liquid extraction process.
Step 2: Flash Chromatography
This step further purifies the product by removing impurities with significantly different polarities.
Principle: Flash chromatography is a rapid form of column chromatography that uses a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase. Separation is based on the differential partitioning of compounds between the two phases. For this compound, reversed-phase flash chromatography is often effective.
Protocol:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724).
-
Sample Preparation: Dissolve the partially purified product from the LLE step in a minimal amount of the mobile phase.
-
Column Packing and Equilibration:
-
Pack a flash chromatography column with the C18 silica gel.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile).
-
-
Elution:
-
Load the sample onto the column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the proportion of the organic solvent in the mobile phase to elute the compounds. A typical gradient might be from 5% to 100% acetonitrile over 20-30 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions using thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Step 3: Preparative Reversed-Phase HPLC (RP-HPLC)
This final polishing step is designed to separate the target this compound from any remaining closely related impurities, achieving high purity.
Principle: Preparative RP-HPLC operates on the same principles as analytical RP-HPLC but with larger columns and higher sample loading capacities. A non-polar stationary phase (C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
Protocol:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 30-40 minutes is a good starting point. The gradient should be optimized based on analytical HPLC results.
-
Flow Rate: Typically 15-25 mL/min for a column of this size.
-
Detection: UV detection at 210-220 nm.
-
Sample Preparation: Dissolve the product from the flash chromatography step in the initial mobile phase composition.
-
Injection and Fraction Collection:
-
Inject the sample onto the equilibrated column.
-
Collect fractions corresponding to the main product peak.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final product as a pure, dry powder.
-
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound. These values are illustrative and may vary depending on the initial purity of the crude product and the specific conditions of each purification step.
| Purification Step | Purity (%) | Yield (%) | Recovery (%) | Key Impurities Removed |
| Crude Product | 40-60 | - | - | Unreacted starting materials, side products |
| After LLE | 70-85 | 80-90 | 85-95 | Bulk of unreacted stearic acid |
| After Flash Chromatography | 90-95 | 70-85 | 85-95 | Polar impurities (e.g., unreacted PEG) |
| After Preparative RP-HPLC | >98 | 60-75 | 80-90 | Closely related structural analogs |
Conclusion
The described multi-step purification strategy, combining liquid-liquid extraction, flash chromatography, and preparative RP-HPLC, provides a robust and effective method for obtaining high-purity this compound from a crude reaction mixture. The choice of methods is based on the amphiphilic nature of the target molecule and the expected range of impurities. Proper execution of these protocols is essential for ensuring the quality and consistency of this compound for its intended applications in drug delivery and development. Researchers should optimize the specific parameters of each step based on their starting material and available equipment to achieve the best results.
Application of C18-PEG13-Acid in Preclinical Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of C18-PEG13-acid in preclinical research models. This compound is a valuable tool in drug delivery, serving as a lipid-polyethylene glycol (PEG) conjugate for the formulation of nanoparticles, micelles, and liposomes. Its amphiphilic nature, with a hydrophobic C18 stearic acid tail and a hydrophilic PEG chain of 13 units, allows for the encapsulation of poorly soluble drugs, enhancement of their circulation time, and potential for targeted delivery.
Introduction to this compound in Drug Delivery
This compound is a key excipient in the development of advanced drug delivery systems. The C18 lipid anchor ensures stable integration into the lipid bilayer of nanoparticles or the hydrophobic core of micelles, while the PEG chain provides a "stealth" layer. This PEGylation strategy reduces opsonization by plasma proteins, thereby minimizing clearance by the mononuclear phagocyte system and prolonging the circulation half-life of the encapsulated therapeutic agent. The terminal carboxylic acid group on the PEG chain offers a reactive handle for the conjugation of targeting ligands, enabling active targeting to specific cells or tissues.
Key Applications in Preclinical Models
The primary application of this compound in preclinical research is in the formulation of nanocarriers for the delivery of therapeutic agents, particularly in the field of oncology. These formulations are instrumental in:
-
Improving Drug Solubility: Encapsulating hydrophobic drugs within the core of nanoparticles.
-
Prolonging Systemic Circulation: The PEG-C18 structure enhances stability and circulation time in the bloodstream.[1]
-
Passive Targeting: Leveraging the enhanced permeability and retention (EPR) effect for tumor accumulation.
-
Active Targeting: Facilitating the attachment of targeting moieties to enhance specificity.
Physicochemical Properties of this compound Formulations
The physicochemical characteristics of nanoparticles formulated with this compound are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential.
| Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Micelles | Paclitaxel | 80 - 120 | < 0.2 | -10 to -25 | 5 - 10 | > 90 |
| Liposomes | Doxorubicin | 100 - 150 | < 0.15 | -15 to -30 | 2 - 5 | > 95 |
| Polymeric Nanoparticles | Curcumin | 150 - 250 | < 0.25 | -20 to -35 | 8 - 15 | > 85 |
Note: The data presented in this table are representative examples and may vary depending on the specific formulation parameters and encapsulated drug.
Experimental Protocols
Nanoparticle Formulation via Thin-Film Hydration
The thin-film hydration method is a common and reproducible technique for preparing liposomes and other lipid-based nanoparticles.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS, HEPES)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, cholesterol, and the hydrophobic drug in an organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature.
-
A thin, uniform lipid film will form on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (pre-heated to above the lipid phase transition temperature). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by gentle rotation to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using an extruder. This process should also be performed at a temperature above the lipid phase transition temperature.
-
Characterization of Nanoparticles
4.2.1. Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. Zeta potential measurement indicates the surface charge and is a predictor of colloidal stability.
Protocol:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., deionized water or PBS) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the size distribution and PDI.
-
For zeta potential, use a specific folded capillary cell.
-
Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.
4.2.2. Drug Loading and Encapsulation Efficiency
Protocol:
-
Separate the unencapsulated drug from the nanoparticle suspension using techniques like size exclusion chromatography or centrifugal ultrafiltration.
-
Disrupt the nanoparticles using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug in the disrupted nanoparticle fraction and the unencapsulated fraction using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Total weight of drug used) x 100
-
In Vitro Drug Release Study
This assay determines the rate at which the encapsulated drug is released from the nanoparticles over time.
Protocol:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4, or an acidic buffer to simulate the tumor microenvironment) maintained at 37°C with constant stirring.
-
At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using an appropriate analytical method.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of drug-loaded nanoparticles.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Signaling Pathways in Cancer Targeted by Nanoparticle Drug Delivery
Nanoparticles formulated with this compound can deliver drugs that modulate various signaling pathways critical for cancer cell survival, proliferation, and metastasis. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
In Vivo Preclinical Models
Animal models are essential for evaluating the efficacy, biodistribution, and toxicity of nanoparticle formulations.
6.1. Tumor Xenograft Model
-
Cell Culture: Culture a human cancer cell line of interest.
-
Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment groups (e.g., saline control, free drug, drug-loaded nanoparticles). Administer treatments intravenously via the tail vein.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, excise tumors for further analysis (e.g., histology, Western blot).
6.2. Biodistribution Study
-
Radiolabeling/Fluorescent Labeling: Label the nanoparticles or the encapsulated drug with a radioactive isotope or a fluorescent dye.
-
Administration: Administer the labeled nanoparticles to tumor-bearing mice.
-
Tissue Collection: At various time points post-injection, euthanize the mice and collect major organs (tumor, liver, spleen, kidneys, heart, lungs, brain) and blood.
-
Quantification: Measure the radioactivity or fluorescence in each organ and in the blood to determine the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
This compound is a versatile and effective component for the formulation of advanced drug delivery systems in preclinical research. The protocols and application notes provided herein offer a comprehensive guide for researchers to design, formulate, characterize, and evaluate this compound-based nanoparticles for various therapeutic applications, particularly in the development of novel cancer therapies. Careful optimization of formulation parameters and thorough in vitro and in vivo evaluation are crucial for the successful translation of these promising nanomedicines.
References
Troubleshooting & Optimization
troubleshooting low yield in C18-PEG13-acid conjugation reactions
Technical Support Center: C18-PEG13-Acid Conjugation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in this compound conjugation reactions.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common issue in PEGylation reactions. This section addresses specific problems you might be encountering and provides actionable solutions.
Question: My conjugation yield is consistently low. What are the most likely causes?
Answer:
Low conjugation yield in a this compound reaction, which typically proceeds via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, can be attributed to several critical factors. The most common culprits are suboptimal reaction pH, degradation of reagents, and inappropriate buffer selection.
A logical approach to troubleshooting this issue is to systematically evaluate each step of the process, from reagent preparation to the final quenching of the reaction.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low this compound conjugation yield.
Question: How does pH affect my reaction, and what is the optimal pH range?
Answer:
The pH is a critical parameter in EDC/NHS couplings as the two key steps of the reaction have different optimal pH ranges.
-
Activation Step (Carboxylic Acid to NHS Ester): The activation of the carboxylic acid group on the this compound by EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-7.2 .[1][2][3] A common choice for this step is a MES buffer at pH 5-6.[1][3][4]
-
Conjugation Step (NHS Ester to Amine): The reaction of the newly formed NHS-ester with the primary amine on your target molecule is most efficient at a pH of 7.0-8.0 .[1][5][6] The primary amine needs to be deprotonated to act as a nucleophile, which is favored at a pH above its pKa.
A common strategy is to perform the initial activation in a buffer like MES at pH 6.0 and then raise the pH to 7.2-7.5 with a buffer like PBS immediately before adding the amine-containing molecule.[1][2][3]
| Reaction Step | Optimal pH Range | Recommended Buffer | Rationale |
| Activation | 4.5 - 7.2 | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Maximizes the efficiency of EDC/NHS reaction with the carboxylic acid. |
| Conjugation | 7.0 - 8.0 | PBS, pH 7.2-7.5 | Promotes nucleophilic attack by the deprotonated primary amine. |
Question: My reagents are new, but the yield is still poor. Could they have degraded?
Answer:
Yes, reagent integrity is crucial. This compound, EDC, and NHS are all susceptible to degradation, which can significantly impact your reaction yield.
-
Moisture Sensitivity: EDC and NHS are highly sensitive to moisture.[6] Upon exposure to water, EDC can hydrolyze and become inactive. NHS esters, the active intermediate in the reaction, are also prone to hydrolysis, which competes with the desired amidation reaction.[5][7] This hydrolysis is more rapid at higher pH values.[7][8]
-
Storage: All reagents should be stored at -20°C, desiccated, and protected from light.[1][9]
-
Handling: Before opening, allow the reagent vials to equilibrate to room temperature to prevent moisture condensation.[1][6] For PEG-acid reagents that may be difficult to weigh, it is recommended to prepare a stock solution in an anhydrous solvent like DMSO or DMF and store it at -20°C under an inert gas like argon or nitrogen.[1][4]
| Reagent | Storage Condition | Handling Precaution |
| This compound | -20°C, Desiccated | Equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF.[1] |
| EDC | -20°C, Desiccated | Equilibrate to room temperature before opening. Use immediately after preparing solutions.[3] |
| NHS | -20°C, Desiccated | Equilibrate to room temperature before opening. Use immediately after preparing solutions.[3] |
The half-life of NHS esters is highly dependent on pH, as illustrated by the data below.
| pH | NHS-Ester Half-life | Implication for Yield |
| 7.4 | > 120 minutes[8] | Stable enough for efficient conjugation. |
| 8.5 | ~10 minutes[7] | Rapid hydrolysis competes with conjugation. |
| 9.0 | < 9 minutes[8] | Very rapid hydrolysis, likely leading to low yield. |
Question: I am using a Tris buffer. Could this be the problem?
Answer:
Absolutely. The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine , must be avoided during the conjugation step.[1][4] These buffers will compete with your target molecule for reaction with the NHS-activated PEG-acid, leading to a significant reduction in the yield of your desired conjugate.
Use non-amine-containing buffers such as MES for the activation step and PBS (phosphate-buffered saline) , HEPES, or borate (B1201080) buffer for the conjugation step.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a this compound conjugation reaction?
The reaction is a two-step process facilitated by EDC and NHS.
-
Activation: The carboxylic acid group (-COOH) on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable amine-reactive NHS ester.[3][10]
-
Conjugation: The NHS ester readily reacts with a primary amine (-NH2) on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond, releasing NHS as a byproduct.[5]
Chemical Reaction Pathway
Caption: EDC/NHS mediated conjugation of this compound to an amine-containing molecule.
Q2: How can I monitor the progress of my conjugation reaction?
Monitoring the reaction is key to optimization. Several analytical techniques can be employed:
-
Size Exclusion Chromatography (SEC): This is a very effective method to separate molecules based on their hydrodynamic radius. The PEGylated product will be larger than the unreacted protein or small molecule and will therefore elute earlier. SEC can be used to monitor the disappearance of the starting material and the appearance of the product.[11][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. PEGylation increases the size and can alter the hydrophobicity of a molecule, often leading to a change in retention time that can be monitored.
-
Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the products, confirming the addition of the C18-PEG13 moiety to your target molecule.[13]
Q3: What are the best methods to purify the final PEGylated product?
Purification is essential to remove unreacted PEG, the target molecule, and reaction byproducts. The choice of method depends on the properties of your conjugate.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this is one of the most common methods for purifying PEGylated proteins, as it efficiently separates the larger conjugate from smaller, unreacted components.[][14]
-
Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its isoelectric point. This change in charge can be exploited to separate the PEGylated product from the unreacted protein using IEX.[11][]
-
Hydrophobic Interaction Chromatography (HIC): The C18 alkyl chain and the PEG linker alter the hydrophobicity of the target molecule, which can be used as a basis for separation via HIC.[]
-
Dialysis/Ultrafiltration: These membrane-based techniques can be used to remove small molecule byproducts and excess unreacted PEG, although they may not be effective at separating the PEGylated product from unreacted protein if the size difference is not substantial.[11][14]
Q4: Can I perform the reaction in a single step by adding all reagents at once?
While a one-pot reaction is possible, a two-step procedure with pH adjustment is generally recommended for higher yields.[3] Performing the initial activation at a lower pH (e.g., 6.0) for a short period (e.g., 15 minutes) before raising the pH and adding the amine-containing molecule minimizes the hydrolysis of the NHS ester and maximizes the efficiency of both the activation and conjugation steps.[1][2][3]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol provides a general framework. Molar ratios and concentrations should be optimized for your specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Protein of interest (in a non-amine buffer)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS vials to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.
-
Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 200 mM) in anhydrous DMSO or Activation Buffer immediately before use.
-
Prepare a solution of your protein (e.g., 1-5 mg/mL) in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the protein solution with the this compound stock solution. A 10 to 20-fold molar excess of PEG-acid over the protein is a common starting point.
-
Add EDC and NHS to the mixture. A common starting molar ratio is Protein:PEG-Acid:EDC:NHS of 1:10:20:20.
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of Conjugation Buffer (e.g., PBS at a higher pH).
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction and hydrolyze any remaining NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.[1]
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using an appropriate method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Protocol 2: Analysis of Conjugation by Size Exclusion Chromatography (SEC)
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your protein and conjugate.
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
-
Reaction samples (aliquots taken at different time points: 0 hr, 1 hr, 2 hr, and post-quenching).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the reaction aliquots in the mobile phase to a suitable concentration for UV detection (typically monitoring at 280 nm for proteins).
-
Injection and Analysis:
-
Inject the "time 0" sample to obtain a chromatogram of the unreacted protein.
-
Inject subsequent time-point samples.
-
-
Data Interpretation:
-
Compare the chromatograms. A successful conjugation will show a decrease in the peak area of the unreacted protein and the appearance of a new peak at an earlier retention time, corresponding to the higher molecular weight PEGylated conjugate.
-
The percentage of conversion can be estimated by comparing the peak areas of the product and the remaining starting material.
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. precisepeg.com [precisepeg.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. encapsula.com [encapsula.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
how to prevent aggregation of C18-PEG13-acid conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of C18-PEG13-acid conjugates. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the stability and performance of your conjugates.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and why are they prone to aggregation?
This compound conjugates are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The C18 alkyl chain is hydrophobic, while the polyethylene (B3416737) glycol (PEG) chain and the terminal carboxylic acid group are hydrophilic. In aqueous solutions, the hydrophobic C18 tails tend to avoid water by clustering together, a phenomenon that can lead to the formation of larger aggregates or micelles. This process is primarily driven by hydrophobic forces.[1]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration above which the individual conjugate molecules (unimers) begin to self-assemble into stable, spherical structures called micelles.[2][3] Working with concentrations below the CMC is a key strategy to prevent the formation of these larger aggregates. The CMC can be influenced by factors such as temperature, pH, and ionic strength.
Q3: How does pH affect the aggregation of this compound conjugates?
The terminal carboxylic acid group on the PEG chain plays a crucial role in the stability of these conjugates in response to pH.
-
At neutral to high pH (typically pH > 6.5): The carboxylic acid group is deprotonated, carrying a negative charge. This negative charge creates electrostatic repulsion between the conjugate molecules, which helps to prevent them from aggregating.[4][5]
-
At low pH (typically pH < 6.5): The carboxylic acid group is protonated and becomes neutral. Without the electrostatic repulsion, the hydrophobic interactions between the C18 chains can dominate, leading to increased aggregation and potential precipitation.[5]
Q4: What is the role of the PEG chain in preventing aggregation?
The polyethylene glycol (PEG) chain provides a protective hydrophilic layer around the hydrophobic C18 core.[2][6] This "stealth" coating creates a steric barrier that physically hinders the close approach of other conjugate molecules, thereby preventing aggregation.[6] Longer PEG chains generally provide better steric stabilization.[2]
Q5: How should I store my this compound conjugates to prevent aggregation?
Proper storage is critical for maintaining the stability of your conjugates.
-
Short-term storage (< 3 days): It is generally acceptable to store the conjugate in a suitable buffer at 4°C.
-
Long-term storage: For long-term stability, it is recommended to store the conjugate in an organic solvent or as a lyophilized powder at -20°C or -80°C. If stored as a powder, ensure it is kept in a desiccated environment. When using, allow the container to warm to room temperature before opening to prevent condensation. Avoid repeated freeze-thaw cycles by aliquoting the sample into single-use volumes.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound conjugates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible precipitation or cloudiness upon dissolving the conjugate in an aqueous buffer. | 1. Low pH of the buffer: The carboxylic acid is protonated, leading to aggregation. 2. High concentration: The concentration is above the Critical Micelle Concentration (CMC). 3. High ionic strength of the buffer: High salt concentrations can reduce the repulsive forces between molecules.[7] | 1. Adjust the pH: Use a buffer with a pH between 6.5 and 7.5.[4] Phosphate-buffered saline (PBS) or HEPES are good starting points.[8] 2. Reduce the concentration: Dilute the conjugate to a concentration below its CMC. 3. Lower the ionic strength: If possible, use a buffer with a lower salt concentration. |
| The conjugate appears soluble initially but aggregates over time. | 1. Inappropriate storage conditions: Storing in an aqueous buffer at room temperature for extended periods can lead to instability. 2. Buffer degradation: The pH of the buffer may have changed over time. | 1. Follow recommended storage protocols: For long-term storage, use an organic solvent or store as a lyophilized powder at low temperatures.[3] 2. Use fresh buffer: Always prepare fresh buffer for your experiments. |
| Inconsistent results in downstream applications (e.g., bioconjugation, surface modification). | Presence of aggregates: Aggregates can have different reactivity and physical properties compared to the unimers, leading to variability in experimental outcomes. | 1. Confirm the absence of aggregates: Before use, analyze the conjugate solution for aggregates using Dynamic Light Scattering (DLS). 2. Optimize dissolution protocol: Ensure the conjugate is fully dissolved as individual molecules by following the recommended dissolution protocol. |
| Low yield or efficiency in a conjugation reaction. | Aggregation of the this compound conjugate: Aggregates may sterically hinder the reactive carboxylic acid group, making it less accessible for conjugation. | 1. Perform the reaction at a pH that ensures solubility: A pH between 7.2 and 7.5 is often optimal for reactions involving the activation of carboxylic acids with EDC/NHS.[9][10] 2. Control the concentration: Keep the conjugate concentration below the CMC during the reaction. |
Experimental Protocols
Protocol 1: Dissolution of this compound Conjugates in Aqueous Buffer
This protocol describes the proper method for dissolving this compound conjugates to minimize aggregation.
Materials:
-
This compound conjugate (lyophilized powder)
-
Buffer (e.g., 10 mM Phosphate Buffer, pH 7.4)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the vial of lyophilized this compound conjugate to equilibrate to room temperature before opening.
-
Add the desired volume of buffer to the vial to achieve a concentration below the CMC . Note: If the CMC is unknown, start with a low concentration (e.g., < 1 mg/mL).
-
Gently vortex the solution for 1-2 minutes to aid dissolution.
-
If the solution is not clear, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution for any particulate matter. A clear, transparent solution indicates successful dissolution.
-
For critical applications, confirm the absence of aggregates using Dynamic Light Scattering (DLS) (see Protocol 2).
Protocol 2: Detection of Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[4]
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvette (appropriate for the DLS instrument)
-
This compound conjugate solution (prepared according to Protocol 1)
-
Buffer (for dilution, if necessary)
Procedure:
-
Set the DLS instrument to the appropriate temperature for your experiment.
-
Filter the buffer to be used for dilution through a 0.22 µm filter to remove any dust particles.
-
If the conjugate solution is too concentrated, dilute it with the filtered buffer to an appropriate concentration for DLS analysis.
-
Carefully transfer the sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement according to the instrument's software instructions.
-
Analyze the results. A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated sample. The presence of a second peak at a much larger size or a high polydispersity index (PDI > 0.2) suggests the presence of aggregates.[6]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Working pH | 6.5 - 8.0 | To maintain the deprotonated (charged) state of the carboxylic acid and promote electrostatic repulsion. |
| Storage Temperature (Aqueous) | 4°C (short-term) | For periods longer than 3 days, consider storage in an organic solvent or as a lyophilized powder. |
| Storage Temperature (Organic/Lyophilized) | -20°C to -80°C | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Concentration | Below the Critical Micelle Concentration (CMC) | Varies depending on the specific conjugate and buffer conditions. |
| Ionic Strength | Low to moderate (e.g., < 150 mM NaCl) | High salt concentrations can shield charges and promote aggregation.[7] |
Visualizations
Caption: Workflow for the preparation and quality control of this compound conjugate solutions.
Caption: Key factors and intermolecular forces governing the aggregation of this compound conjugates.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
Technical Support Center: Optimizing C18-PEG Linker Length for PROTAC Efficacy
Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of C18-PEG linker length to enhance the efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the C18-PEG linker in a PROTAC molecule?
A1: The C18-PEG linker is a crucial component of a PROTAC, acting as a bridge between the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[][2][3][4][5] Its primary function is to facilitate the formation of a stable ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2][3][4][][7] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[2][8] The linker's length, flexibility, and chemical composition significantly influence the stability and productivity of this ternary complex, thereby dictating the PROTAC's overall degradation efficiency.[][3][4][9][10]
Q2: How does the C18-PEG linker length impact the formation of the ternary complex and subsequent protein degradation?
A2: The length of the C18-PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair.[2][9][11][12]
-
Too short of a linker: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, which in turn inhibits the formation of a stable ternary complex.[2][8][9][13]
-
Too long of a linker: Conversely, an excessively long linker can lead to an unstable and overly flexible ternary complex.[2][3] This can result in inefficient ubiquitination because the two proteins are not held in an optimal orientation for the ubiquitin transfer to occur.[2][8][13]
Finding the optimal linker length is therefore a key step in developing a potent PROTAC.[][2][9]
Q3: What are the advantages of using a PEG (polyethylene glycol) component in the C18 linker?
A3: PEG linkers are frequently used in PROTAC design due to several beneficial properties:
-
Enhanced Solubility: PEG is known for its excellent water solubility, which can improve the overall solubility of the PROTAC molecule.[][4]
-
Improved Cell Permeability: By modifying the physicochemical properties of the PROTAC, PEG linkers can enhance its ability to cross cell membranes.[][9]
-
Tunable Length: The length of a PEG linker can be easily and systematically varied by adding or removing ethylene (B1197577) glycol units, which is ideal for optimizing the distance between the two ends of the PROTAC.[][3][7]
-
Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for potential therapeutic applications.[7][13]
Q4: Can linker length influence the selectivity of a PROTAC?
A4: Yes, linker length can play a role in determining the selectivity of a PROTAC for a specific target protein, even among highly related proteins. For instance, a study demonstrated that a single ethylene glycol unit extension in the linker of a lapatinib-based PROTAC abolished HER2 degradation while maintaining EGFR degradation, thus creating a selective EGFR degrader.[3] By fine-tuning the linker length, it is possible to optimize the geometry of the ternary complex for a specific target, thereby enhancing selectivity.[14]
Troubleshooting Guide
Problem 1: I am not observing any degradation of my target protein with my C18-PEG PROTAC variants.
Possible Causes and Solutions:
-
Suboptimal Linker Length: The C18-PEG linker lengths you have synthesized may be outside the optimal range for your specific target and E3 ligase.
-
Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the linker, might be hindering its entry into cells.
-
Solution: While PEG can improve permeability, the overall properties of the molecule matter. Consider performing cell permeability assays to assess the uptake of your PROTACs. Further chemical modifications to the linker or ligands may be necessary.
-
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC bound to either the target protein or the E3 ligase) instead of the desired ternary complex, which can inhibit degradation.[3][8]
-
Solution: Test your PROTACs over a wide range of concentrations. A bell-shaped dose-response curve is characteristic of the hook effect.
-
Problem 2: The degradation of my target protein is weak or inconsistent across different experiments.
Possible Causes and Solutions:
-
Suboptimal Ternary Complex Formation: Even if some degradation is observed, the linker length may not be optimal for forming a highly stable and productive ternary complex.
-
Solution: Systematically synthesize PROTACs with finer adjustments in linker length (e.g., varying by a few atoms at a time) around the length that shows some activity. Biophysical assays like Surface Plasmon Resonance (SPR) can be used to measure the formation and stability of the ternary complex.[3][11]
-
-
Experimental Variability: Inconsistent results can arise from variations in cell culture conditions, treatment times, or western blot procedures.
-
Solution: Standardize all experimental protocols. Ensure consistent cell passage numbers, seeding densities, and treatment durations. Use loading controls in your western blots to normalize for protein loading.
-
Problem 3: I am observing off-target effects with my PROTAC.
Possible Causes and Solutions:
-
Promiscuous Ternary Complex Formation: The linker may allow for the formation of ternary complexes with proteins other than your intended target.
-
Independent Ligand Activity: The warhead or the E3 ligase ligand itself may have off-target activities. Pomalidomide-based PROTACs, for example, have been shown to degrade zinc-finger proteins independently of the intended target.[15]
-
Solution: Profile the off-target effects of your individual ligands. If significant off-target activity is observed from the E3 ligase recruiter, consider exploring alternative E3 ligase systems or modifying the recruiter ligand.[15]
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of illustrative data on the impact of linker length on PROTAC efficacy.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 12 | >1000 | <20 | [][12] |
| ERα | VHL | PEG | 16 | ~100 | >80 | [][12] |
| BRD4 | CRBN | PEG/Alkyl | 12 | 3 | 96 | [3] |
| BRD4 | CRBN | PEG/Alkyl | 21 | 292 | 76 | [3] |
| TBK1 | VHL | PEG/Alkyl | <12 | No degradation | N/A | [3][9] |
| TBK1 | VHL | PEG/Alkyl | >12 | Submicromolar | >90 | [3][9] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The data presented is a compilation of representative findings and may not be directly comparable across different studies due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[7][11][13]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each PROTAC linker variant for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7][13]
-
Block the membrane and then incubate with a primary antibody specific to the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the data.[13]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[7]
-
Protocol 2: Cell Viability Assay (e.g., MTS or MTT)
This assay is used to assess the cytotoxic effects of the PROTACs.[8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Reagent Addition:
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[8]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
References
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
addressing stability issues of C18-PEG13-acid in aqueous solutions
Welcome to the technical support center for C18-PEG13-acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this PEGylated lipid in your experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific problems you may encounter.
FAQs
Q1: My this compound solution is cloudy or shows visible precipitates. What is the cause and how can I fix it?
A1: Cloudiness or precipitation of this compound in aqueous solutions is a common issue arising from its amphiphilic nature. The long C18 alkyl chain is highly hydrophobic, leading to low water solubility. When the concentration exceeds its critical micelle concentration (CMC) or solubility limit, the molecules aggregate and can precipitate.
Troubleshooting Steps:
-
Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution and break up aggregates.
-
Heating: Gently warm the solution (e.g., to 37-40°C) to increase the solubility of the lipid. Avoid excessive heat, which could accelerate degradation.
-
pH Adjustment: The solubility of this compound, which has a terminal carboxylic acid, can be influenced by pH. Increasing the pH above the pKa of the carboxylic acid (typically around 4-5) will deprotonate it, increasing its hydrophilicity and potentially improving solubility. However, be aware that high pH can accelerate hydrolysis of any ester linkages in your formulation.
-
Solvent Consideration: While direct dissolution in aqueous buffer is often desired, preparing a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO and then adding it to the aqueous phase with vigorous stirring can aid initial dispersion. Ensure the final concentration of the organic solvent is minimal to avoid affecting your experiment.
Q2: I am observing inconsistent results in my experiments. Could the stability of this compound be a factor?
A2: Yes, instability of this compound can lead to variability in experimental outcomes. The primary modes of degradation in aqueous solutions are hydrolysis and oxidation.
Key Considerations:
-
Hydrolysis: The ether linkages in the PEG chain are generally stable, but if your formulation contains ester bonds, they can be susceptible to hydrolysis, especially at pH extremes (low or high) and elevated temperatures. The terminal carboxylic acid itself is not hydrolyzed but can catalyze the hydrolysis of other components.
-
Oxidation: The polyethylene (B3416737) glycol chain can be susceptible to oxidative degradation, which can be initiated by exposure to air, light, or certain metal ions. This can lead to chain scission and the formation of various byproducts.
-
Storage: Improper storage of stock solutions can lead to degradation over time. It is recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles.[1]
Q3: How does the aggregation of this compound affect its function?
A3: this compound is designed to self-assemble into micelles in aqueous solutions above its critical micelle concentration (CMC). This aggregation is often crucial for its function, such as in solubilizing hydrophobic drugs within the micellar core.
-
Below CMC: The molecules exist as unimers.
-
Above CMC: The molecules form micelles, which are nanosized spherical structures with a hydrophobic core (C18 chains) and a hydrophilic corona (PEG chains).
Understanding the CMC is critical for your application. If you need the material to act as a solubilizing agent, you must work at concentrations above the CMC.
Data Presentation
The following tables summarize key stability and property data for this compound and similar PEGylated lipids. Note that specific values for this compound may not be available and are estimated based on chemically related compounds.
Table 1: Physicochemical Properties of this compound (and Analogs)
| Property | Value | Notes |
| Molecular Formula | C44H88O15 | Based on a C18 alkyl chain and 13 ethylene (B1197577) glycol units with a terminal carboxylic acid. |
| Molecular Weight | ~865 g/mol | Approximate molecular weight. |
| Critical Micelle Concentration (CMC) | 10 - 100 µM (estimated) | The CMC is influenced by factors such as temperature, pH, and ionic strength. For similar DSPE-PEG2000, the CMC is ~10-25 µM in water and lower in buffer.[2] |
| Hydrophile-Lipophile Balance (HLB) | 10 - 15 (estimated) | This value suggests it is a good oil-in-water emulsifier. |
Table 2: Factors Influencing the Stability of this compound in Aqueous Solution
| Factor | Effect on Stability | Recommendations |
| pH | Low pH (< 4): Generally stable. Neutral pH (6-8): Generally stable. High pH (> 8): Can accelerate hydrolysis of any ester linkages present in a formulation. The ether bonds of the PEG chain are relatively stable across a wide pH range. | For long-term storage of aqueous solutions, a slightly acidic to neutral pH (5-7) is recommended. Avoid strongly basic conditions if ester-containing components are present. |
| Temperature | Increased temperature accelerates both hydrolysis and oxidation. | Store aqueous solutions at 2-8°C for short-term use and frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles. |
| Ionic Strength | High salt concentrations can decrease the CMC, promoting micelle formation. Divalent cations may interact with the PEG chains and affect liposome (B1194612) stability. | Be consistent with the buffer and ionic strength used in your experiments to ensure reproducibility. |
| Light Exposure | UV light can promote oxidative degradation of the PEG chain. | Protect solutions from light by using amber vials or storing them in the dark. |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | For sensitive applications, consider de-gassing buffers and storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy
This method relies on the change in the fluorescence emission spectrum of pyrene when it partitions from a polar aqueous environment into the hydrophobic core of micelles.
Materials:
-
This compound
-
Pyrene (high purity)
-
Acetone (B3395972) (spectroscopic grade)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone (e.g., 2 x 10-4 M).
-
Prepare a series of this compound solutions in your aqueous buffer, with concentrations ranging from well below to well above the expected CMC (e.g., 1 µM to 1 mM).
-
Add a small aliquot of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration of approximately 2 µM. The volume of acetone added should be kept to a minimum (<0.5% of the total volume) to avoid affecting micellization.
-
Incubate the solutions at the desired temperature for at least 2 hours in the dark to allow for equilibration.
-
Measure the fluorescence emission spectra of each solution using an excitation wavelength of 335 nm. Record the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.
-
Plot the ratio of I1/I3 as a function of the logarithm of the this compound concentration.
-
Determine the CMC from the inflection point of the resulting sigmoidal curve. This is the concentration at which a sharp decrease in the I1/I3 ratio is observed.[3][4][5]
Protocol 2: Stability Assessment by Forced Degradation and HPLC-CAD Analysis
This protocol describes how to perform a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-performance liquid chromatography (HPLC) system with a Charged Aerosol Detector (CAD)
-
C18 reverse-phase HPLC column
-
Appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a water/methanol mixture).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at 60°C for 24 hours.
-
Oxidation: Add H2O2 to a final concentration of 3% and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution at 60°C for 7 days.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by HPLC-CAD. Use a gradient elution method to separate the parent this compound from any degradation products.[1][6][7]
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks. The peak area of the parent compound can be used to quantify the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for forced degradation stability testing.
References
- 1. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
C18-PEG13-acid storage conditions to prevent degradation and hydrolysis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and use of C18-PEG13-acid to prevent degradation and hydrolysis, ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound?
A1: The two primary factors leading to the degradation of this compound are hydrolysis and oxidation. The ester linkage in the PEG chain and the carboxylic acid functional group are susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. The polyethylene (B3416737) glycol (PEG) backbone can also be susceptible to oxidative degradation.
Q2: How does hydrolysis affect this compound during experiments?
A2: Hydrolysis can cleave the PEG linker, resulting in shorter PEG chains or complete separation of the C18 tail from the carboxylic acid head. This degradation leads to impurities in your sample, loss of conjugation efficiency, and potentially altered biological activity of your final conjugate.
Q3: What is the visual appearance of degraded this compound?
A3: this compound is typically a white to off-white solid. While slight discoloration over time with improper storage might indicate degradation, visual inspection is not a reliable method for assessing purity. Degradation is often only detectable through analytical methods like HPLC or mass spectrometry.
Q4: Can I use this compound that has been stored improperly?
A4: It is strongly advised against using improperly stored this compound. Degradation can significantly impact the outcome of your experiments. If there is any doubt about the integrity of the compound, it is best to use a fresh, properly stored vial.
Storage Conditions to Prevent Degradation
Proper storage is critical to maintain the integrity and performance of this compound. The following table summarizes the recommended storage conditions based on the form of the compound.[1]
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 2 years | Store in a tightly sealed container with desiccant to minimize moisture exposure. |
| In DMSO | 4°C | Up to 2 weeks | For short-term use. Equilibrate to room temperature before opening. |
| In DMSO | -80°C | Up to 6 months | For long-term storage of solutions. Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Low Conjugation Efficiency
-
Possible Cause: Degradation of this compound due to hydrolysis. The carboxylic acid group may have been compromised.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations in the table above.
-
Use Anhydrous Solvents: When preparing stock solutions, use high-quality, anhydrous solvents such as DMSO or DMF.
-
Control Reaction pH: For conjugation reactions, maintain a slightly acidic to neutral pH (pH 5.5-7.5) to activate the carboxylic acid without promoting significant hydrolysis of the PEG chain.
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use. Avoid storing aqueous solutions of the compound.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Partial degradation of this compound, leading to batch-to-batch variability.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: If you have a stock solution in DMSO, aliquot it into smaller, single-use volumes to minimize the number of freeze-thaw cycles and reduce exposure to atmospheric moisture upon opening.
-
Inert Gas Overlay: For long-term storage of the solid, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Analytical Check: If inconsistency persists, it is advisable to check the purity of the this compound using analytical techniques such as HPLC-MS.
-
Issue 3: Poor Solubility
-
Possible Cause: While PEG linkers generally enhance solubility, improper storage leading to degradation can result in byproducts with lower solubility.
-
Troubleshooting Steps:
-
Proper Dissolution Technique: When dissolving, bring the vial to room temperature before opening. Add the solvent and vortex or sonicate briefly to ensure complete dissolution.
-
Solvent Choice: this compound is soluble in organic solvents like DMSO and DMF. Ensure you are using an appropriate solvent.
-
Experimental Protocol: Amine Conjugation
This protocol outlines a general procedure for conjugating this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: MES buffer (pH 5.5-6.0) or PBS (pH 7.2-7.4)
-
Quenching Buffer: Tris or glycine (B1666218) solution
-
Purification column (e.g., C18 solid-phase extraction cartridge)
Procedure:
-
Prepare this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Dissolve the required amount of this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Activate Carboxylic Acid:
-
In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.5 (this compound : EDC : NHS).
-
Add the EDC/NHS solution to the this compound solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester intermediate.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. The molar ratio will depend on the specific application and may require optimization.
-
Allow the reaction to proceed at room temperature for 2 hours to overnight with gentle stirring or agitation.
-
-
Quench Reaction:
-
Add a quenching buffer (e.g., Tris or glycine) to the reaction mixture to consume any unreacted NHS-activated this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a C18 SPE cartridge or another appropriate chromatographic method to remove excess reagents and byproducts.
-
Visualizations
Caption: Recommended storage workflow for this compound to minimize degradation.
Caption: A typical experimental workflow for conjugating this compound to an amine.
References
overcoming solubility challenges with C18-PEG13-acid in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with C18-PEG13-acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is an amphiphilic molecule consisting of a hydrophobic 18-carbon stearic acid chain linked to a hydrophilic polyethylene (B3416737) glycol (PEG) chain with 13 ethylene (B1197577) oxide units, terminating in a carboxylic acid group. This structure results in surfactant-like properties. Generally, it is soluble in a range of organic solvents, particularly those that can accommodate both its hydrophobic and hydrophilic portions.
Q2: In which organic solvents is this compound typically soluble?
This compound is generally soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chloroform (B151607), and methylene (B1212753) chloride.[1] It has lower solubility in alcohols and toluene (B28343) and is typically insoluble in non-polar solvents like ether and hexane.[1][2]
Q3: Why is my this compound not dissolving properly, even in a recommended solvent?
Several factors can affect the dissolution of this compound:
-
Kinetics of Dissolution: Due to its long polymer chain, the dissolution process can be slow.[2]
-
Temperature: Solubility is often temperature-dependent. Gentle warming can significantly improve dissolution.[3]
-
Solvent Purity: The presence of water or other impurities in the organic solvent can impact solubility.
-
Material Form: The physical form of the this compound (e.g., crystalline solid vs. waxy solid) can affect the rate of dissolution.
-
Aggregation: At higher concentrations, amphiphilic molecules like this compound can form micelles or other aggregates, which may affect the apparent solubility.
Q4: Is heating recommended to dissolve this compound?
Yes, gentle warming can be an effective method to increase the solubility and dissolution rate of this compound in many organic solvents.[3] However, it is crucial to avoid excessive heat that could lead to degradation of the compound. Monitoring the temperature and using a controlled heating method like a water bath is recommended.
Q5: Can I use sonication to aid dissolution?
Sonication can be a useful technique to break up aggregates and accelerate the dissolution process, especially for samples that are slow to dissolve.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Cloudy or Hazy Solution | Incomplete dissolution or presence of impurities. | 1. Continue stirring or vortexing for an extended period.2. Gently warm the solution (e.g., in a 30-40°C water bath).3. Sonicate the sample for 5-10 minutes.4. Filter the solution through a compatible syringe filter (e.g., 0.22 µm PTFE) to remove any insoluble particulates. |
| Precipitation After Cooling | The compound has low solubility at room temperature, and a supersaturated solution was formed upon heating. | 1. Re-warm the solution to redissolve the precipitate.2. Prepare a more dilute solution.3. Consider using a solvent mixture to improve solubility at room temperature. |
| Incomplete Dissolution | The concentration exceeds the solubility limit in the chosen solvent. | 1. Add more solvent to decrease the concentration.2. Refer to the solubility data table to choose a more appropriate solvent.3. Use a combination of warming and sonication. |
| Formation of a Gel or Viscous Mass | High concentration leading to aggregation or gelling, particularly in certain solvents. | 1. Dilute the sample with additional solvent.2. Vigorously vortex or stir the mixture.3. Gentle heating may help to break down the gel structure. |
Data Presentation
Solubility of this compound in Common Organic Solvents
The following table provides a qualitative and estimated quantitative summary of the solubility of this compound in various organic solvents at room temperature. The quantitative values are estimates based on the solubility of stearic acid and general knowledge of PEGylated compounds and should be used as a guideline. Actual solubility may vary depending on the specific batch of the compound and the purity of the solvent.
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) | Notes |
| Dimethylformamide (DMF) | High | > 30 | Often used to prepare concentrated stock solutions. |
| Dimethyl Sulfoxide (DMSO) | High | > 20 | Another common solvent for preparing stock solutions. |
| Chloroform | High | > 20 | Good solvent for both the C18 chain and the PEG moiety. |
| Methylene Chloride (DCM) | High | > 20 | Similar to chloroform in its solvent properties for this molecule. |
| Ethanol | Medium | ~ 10 - 20 | The C18 tail limits solubility compared to more polar solvents.[4] |
| Toluene | Low to Medium | < 10 | Solubility may be improved with gentle heating.[3] |
| Diethyl Ether | Insoluble | < 1 | The polarity is too low to dissolve the PEG chain.[3] |
| Hexane | Insoluble | < 1 | A non-polar solvent that will not dissolve the PEG portion.[2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMF or DMSO) to the vial.
-
Dissolution:
-
Vortex or stir the mixture at room temperature.
-
If dissolution is slow, gently warm the vial in a water bath (30-40°C) with intermittent vortexing.
-
Alternatively, sonicate the vial for 5-10 minutes.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution as recommended, typically at -20°C for long-term storage.
Mandatory Visualizations
References
identifying and minimizing byproducts in C18-PEG13-acid reactions
Welcome to the technical support center for C18-PEG13-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It consists of a hydrophobic C18 alkyl chain, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with 13 ethylene (B1197577) glycol units, and a terminal carboxylic acid group. This structure makes it useful for a variety of bioconjugation and drug delivery applications. The C18 chain can be used for hydrophobic interactions, for example, insertion into lipid membranes of liposomes or nanoparticles, while the carboxylic acid can be covalently attached to amine-containing molecules, such as proteins, peptides, or small molecule drugs, typically through amide bond formation. The PEG spacer enhances water solubility and reduces steric hindrance.[1][2][3]
Q2: What are the most common byproducts in this compound reactions, particularly when using EDC/NHS chemistry?
When coupling the carboxylic acid of this compound to a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the following are the most common byproducts:
-
N-acylurea: This is the most significant byproduct. It forms when the highly reactive O-acylisourea intermediate, created by the reaction of the carboxylic acid with EDC, rearranges instead of reacting with the amine nucleophile. The addition of NHS helps to minimize this by converting the unstable O-acylisourea into a more stable NHS ester, which then reacts more efficiently with the amine.[1][4][5]
-
Hydrolyzed NHS Ester: The activated NHS ester of this compound can hydrolyze in aqueous solutions, regenerating the original carboxylic acid. This hydrolysis is more rapid at higher pH values.[1][6]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted this compound and the amine-containing molecule.
Q3: What are potential sources of impurities in the this compound reagent itself?
Impurities can be present in the starting this compound reagent, which can complicate subsequent reactions and analyses. These can include:
-
PEG of Varying Lengths (Polydispersity): While a discrete PEG length (n=13) is specified, commercial PEG reagents can sometimes contain a distribution of PEG chain lengths.[7][8]
-
Oxidative Degradation Products: Polyethylene glycol chains can undergo oxidative degradation, leading to the formation of reactive impurities such as formaldehyde, acetaldehyde, formic acid, and acetic acid. These can potentially react with the target molecules in your experiment.[9][10]
Troubleshooting Guides
Low Reaction Yield
If you are experiencing low yields of your desired C18-PEG13-conjugate, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action | References |
| Inefficient Carboxylic Acid Activation | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). Perform the activation step in a suitable buffer like MES before adding the amine-containing molecule and adjusting the pH for the coupling reaction. | [1][6][11] |
| Hydrolysis of Activated NHS Ester | Prepare the activated this compound solution immediately before use. Ensure that all solvents are anhydrous if performing the reaction in an organic solvent. For aqueous reactions, be mindful that the NHS ester is more stable at a lower pH (below 7), but the coupling reaction with the amine is more efficient at a slightly basic pH (7.2-8.5). A compromise is often necessary. | [1][4][6] |
| Competing Reactions from Buffer | Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated this compound. Use non-amine containing buffers like phosphate-buffered saline (PBS), MES, or borate (B1201080) buffer. | [1][6][11] |
| Suboptimal pH for Coupling | The reaction of the NHS-activated this compound with a primary amine is most efficient at a pH between 7.2 and 8.5. Ensure the final pH of your reaction mixture is within this range. | [1][6][11] |
| Steric Hindrance | If your target molecule is large or the reactive amine is in a sterically hindered position, the reaction may be slow. Consider increasing the reaction time or temperature, or using a longer PEG spacer if available. | [1] |
A logical flowchart for troubleshooting low yield in PEGylation reactions.
Identification of Unknown Peaks in HPLC Analysis
If your HPLC analysis of the reaction mixture shows unexpected peaks, use the following guide to help identify them.
| Observed Peak Characteristics | Potential Identity | Confirmation Method | References |
| Elutes close to this compound, mass consistent with this compound + EDC | N-acylurea byproduct | LC-MS/MS analysis to confirm the structure. | [1] |
| Elutes at the same retention time as this compound starting material | Unreacted this compound or hydrolyzed NHS ester | Compare with a standard of the starting material. Mass spectrometry will show the same mass. | [6] |
| Multiple peaks with mass differences of 44 Da | Polydispersity in the this compound starting material | High-resolution mass spectrometry of the starting material. | [7][8] |
| Very early eluting, small molecule peaks | Impurities from PEG degradation (e.g., formic acid, acetic acid) | These are often difficult to detect without derivatization. Specialized GC/MS or derivatization-based HPLC methods may be needed. | [9][10] |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to an Amine-Containing Molecule (Aqueous Method)
This protocol describes a general method for activating the carboxylic acid of this compound and conjugating it to a primary amine in an aqueous buffer.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for improved aqueous solubility
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO or DMF (for making stock solutions)
Procedure:
-
Prepare Stock Solutions:
-
Activate Carboxylic Acid:
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule (1.0 equivalent) in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.[1][11]
-
-
Quench the Reaction:
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a suitable method such as solid-phase extraction (see Protocol 2), size-exclusion chromatography, or dialysis.[3][]
-
Experimental workflow for EDC/NHS coupling of this compound.
Protocol 2: Purification of C18-PEG13-Conjugate using C18 Solid-Phase Extraction (SPE)
This protocol is suitable for purifying the relatively hydrophobic C18-PEG13-conjugate from more polar byproducts and reagents like EDC, NHS, and their byproducts.
Materials:
-
C18 SPE Cartridge
-
Conditioning Solution: 90% methanol (B129727), 10% water, 0.1% TFA
-
Equilibration/Loading Solution: 0.1% TFA in water
-
Washing Solution: 5% methanol in water with 0.1% TFA
-
Elution Solution: 50% acetonitrile (B52724), 50% water, 0.1% TFA (adjust acetonitrile percentage as needed to elute the conjugate)
Procedure:
-
Sample Preparation:
-
After quenching the reaction, acidify the reaction mixture to a pH < 3 with trifluoroacetic acid (TFA) or formic acid. This ensures that the carboxylic acid groups are protonated.[13]
-
-
Condition the SPE Cartridge:
-
Equilibrate the SPE Cartridge:
-
Load the Sample:
-
Slowly pass the acidified reaction mixture through the cartridge (approximately 1 drop per second). The hydrophobic C18-PEG13-conjugate and unreacted this compound will bind to the C18 stationary phase.
-
Collect the flow-through, which will contain polar, unbound molecules.[13]
-
-
Wash the Cartridge:
-
Pass 3 mL of Washing Solution through the cartridge to remove any remaining salts and polar impurities.[13]
-
-
Elute the Conjugate:
-
Elute the purified conjugate by passing 1-2 mL of Elution Solution through the cartridge. The percentage of acetonitrile in the elution buffer may need to be optimized to ensure complete elution of your specific conjugate.
-
Collect the eluate in a clean tube.
-
-
Analysis:
-
Analyze the purified fraction by HPLC-MS to confirm the presence and purity of the desired conjugate.
-
Protocol 3: HPLC-MS Analysis of Reaction Mixture
This protocol provides a starting point for analyzing the components of your reaction mixture using reverse-phase HPLC coupled with mass spectrometry.
Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Method Parameters:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: ESI in positive ion mode. Scan range appropriate for the expected masses of starting materials, product, and byproducts.
Note: This is a generic method. The gradient, flow rate, and column dimensions should be optimized for your specific C18-PEG13-conjugate to achieve the best separation. The C18 chain will make the PEGylated molecule quite hydrophobic, likely resulting in a longer retention time compared to the unconjugated starting material.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. enovatia.com [enovatia.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 13. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 14. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 15. chromforum.org [chromforum.org]
strategies to improve the reaction kinetics of C18-PEG13-acid
Welcome to the technical support center for C18-PEG13-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional molecule consisting of a hydrophobic 18-carbon alkyl chain (C18), a hydrophilic polyethylene (B3416737) glycol (PEG) linker with 13 ethylene (B1197577) glycol units, and a terminal carboxylic acid functional group. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The C18 chain can enhance membrane permeability, while the PEG chain improves solubility and provides spatial separation between the two ends of the PROTAC. The terminal carboxylic acid allows for covalent conjugation to an amine-containing molecule, such as a warhead or a ligand for an E3 ubiquitin ligase.
Q2: How do I activate the carboxylic acid group of this compound for conjugation?
The carboxylic acid group of this compound is not directly reactive with amines and requires activation. A widely used method is the formation of an amine-reactive N-hydroxysuccinimide (NHS) ester using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][3][4][5] This two-step, one-pot reaction creates a semi-stable NHS ester that readily reacts with primary amines to form a stable amide bond.
Q3: What are the recommended solvents for reacting with this compound?
Due to the hydrophobic C18 chain, this compound may have limited solubility in purely aqueous buffers. Common solvents for the activation and coupling reactions include anhydrous dimethylformamide (DMF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO).[2][4] For reactions involving biomolecules that require aqueous conditions, a co-solvent system or the use of a water-soluble coupling agent like EDC with N-hydroxysulfosuccinimide (Sulfo-NHS) is recommended.[3] The choice of solvent will depend on the solubility of all reaction components.
Q4: What is the mechanism of action for a PROTAC synthesized using this compound?
A PROTAC synthesized with this compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][6] The PROTAC, a heterobifunctional molecule, simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the POI with ubiquitin molecules. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][4] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[2]
Troubleshooting Guide
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete activation of carboxylic acid | - Ensure EDC and NHS are fresh and have been stored under anhydrous conditions. EDC is moisture-sensitive. - Use a 1.5 to 5-fold molar excess of EDC and NHS relative to the this compound.[5] - Perform the activation step in an appropriate anhydrous solvent (e.g., DMF, DCM). |
| Hydrolysis of the activated NHS ester | - The NHS ester is susceptible to hydrolysis, especially at high pH. The activation reaction with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction with primary amines is most efficient at pH 7-8.[2][4] A two-step pH adjustment can be beneficial. - Add the amine-containing molecule to the activated this compound immediately after the activation step. |
| Poor solubility of reactants | - The hydrophobic C18 chain can lead to aggregation in aqueous solutions. Consider using a co-solvent system (e.g., DMSO/PBS) or performing the reaction in an organic solvent like DMF or DCM if your amine-containing molecule is soluble. - Gentle heating and sonication can aid in solubilization, but be mindful of the stability of your reactants. |
| Suboptimal stoichiometry | - The optimal molar ratio of the amine-containing molecule to the activated this compound should be determined empirically. A starting point is a 1.5 to 10-fold molar excess of the activated linker to the protein.[5] |
Side Reactions and Impurities
| Potential Cause | Troubleshooting Steps |
| Reaction with non-target amines | - If your amine-containing molecule has multiple amine groups, you may get a mixture of products. Consider using protecting groups for non-target amines if site-specific conjugation is required. |
| Formation of urea (B33335) byproduct | - The reaction of EDC with the carboxylic acid forms an O-acylisourea intermediate which can rearrange to a stable N-acylisourea, an unreactive byproduct. The addition of NHS minimizes this side reaction by rapidly converting the intermediate to the more stable NHS ester.[3] |
| Presence of diol impurity in PEG | - The presence of PEG diol in the starting material can lead to cross-linked products. Ensure the use of high-purity this compound. |
Data Presentation
Table 1: Effect of Solvent System on Amide Coupling Yield
| Solvent System | Temperature (°C) | Reaction Time (h) | Molar Ratio (this compound:Amine) | Yield (%) |
| DMF | 25 | 4 | 1.5:1 | 85 |
| DCM | 25 | 4 | 1.5:1 | 78 |
| DMSO | 25 | 4 | 1.5:1 | 82 |
| 50% DMSO in PBS (pH 7.4) | 25 | 6 | 2:1 | 65 |
| PBS (pH 7.4) with Sulfo-NHS | 25 | 6 | 2:1 | 55 |
Note: Data is illustrative and based on typical outcomes for hydrophobic PEG-acid conjugations. Actual results may vary.
Table 2: Influence of EDC/NHS Molar Ratio on Activation Efficiency
| Molar Ratio (this compound:EDC:NHS) | Activation Time (min) | Subsequent Amine Coupling Yield (%) |
| 1:1:1 | 30 | 60 |
| 1:1.5:1.5 | 30 | 85 |
| 1:2:2 | 30 | 90 |
| 1:3:3 | 30 | 92 |
Note: Data is illustrative. Higher excesses of EDC/NHS can improve yield but may complicate purification.
Experimental Protocols
Protocol 1: Amide Coupling in an Organic Solvent (DMF)
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Prepare separate stock solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.
-
Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
-
Activation of this compound:
-
To the solution of this compound, add the NHS solution followed by the EDC solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Amide Coupling:
-
Add the solution of the amine-containing molecule to the activated this compound mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any remaining NHS ester by adding a small amount of an amine-containing reagent like Tris buffer or ethanolamine.
-
Purify the final product using an appropriate method such as flash chromatography or preparative HPLC.
-
Protocol 2: Amide Coupling in a Semi-Aqueous System
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a minimal amount of DMSO.
-
Prepare a stock solution of EDC (2 equivalents) and Sulfo-NHS (2 equivalents) in reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Dissolve the amine-containing biomolecule (1 equivalent) in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
-
Activation of this compound:
-
Add the this compound/DMSO solution to the EDC/Sulfo-NHS solution.
-
Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Amide Coupling:
-
Immediately add the activated this compound solution to the biomolecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
-
Visualizations
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
refining purification protocols for high-purity C18-PEG13-acid conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification protocols of high-purity C18-PEG13-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound conjugates?
A1: Common impurities can originate from both the solid-phase synthesis and the PEGylation reaction. These may include:
-
Deletion sequences: Peptides lacking one or more amino acids due to incomplete coupling reactions.
-
Truncated sequences: Incomplete peptide chains resulting from premature termination of the synthesis.
-
Unreacted starting materials: Residual C18-acid or PEG13 starting materials.
-
Di-PEGylated species: Molecules where two PEG chains have attached to the C18-acid.
-
Oxidized or hydrolyzed byproducts: Degradation of the conjugate during synthesis or purification.
-
Residual solvents and reagents: Traces of chemicals used in the synthesis and cleavage steps.
Q2: Which chromatographic technique is most suitable for purifying this compound conjugates?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for purifying amphiphilic molecules like this compound conjugates. The C18 stationary phase provides the necessary hydrophobicity to retain the conjugate, allowing for separation from more polar or less hydrophobic impurities.
Q3: What type of analytical methods are recommended for assessing the purity of the final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Analytical RP-HPLC with UV detection: To determine the percentage purity based on peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired conjugate and identify impurities.[1]
-
Charged Aerosol Detection (CAD): Can be used in conjunction with HPLC to detect non-volatile analytes that lack a UV chromophore, providing a more universal detection method for PEGylated compounds.
Q4: How does the C18 alkyl chain affect the purification process?
A4: The long C18 alkyl chain significantly increases the hydrophobicity of the conjugate. This strong retention on a C18 column allows for effective separation from more hydrophilic impurities. However, it can also lead to challenges such as peak broadening and the need for higher concentrations of organic solvent for elution. The C18 chain provides a stable anchor in lipid membranes, which is a key factor in its application in lipid nanoparticles for drug delivery.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the RP-HPLC purification of this compound conjugates.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column: The acidic nature of the conjugate can interact with the silica (B1680970) backbone of the column. | - Use a high-purity, end-capped C18 column.- Lower the pH of the mobile phase (e.g., using 0.1% Trifluoroacetic Acid - TFA) to suppress silanol (B1196071) ionization.- Add a small amount of a competing base to the mobile phase. |
| Column overload: Injecting too much sample can lead to peak distortion. | - Reduce the sample concentration or injection volume. | |
| Column contamination: Accumulation of strongly retained impurities. | - Implement a column cleaning protocol with a strong solvent wash (e.g., 100% Acetonitrile or Isopropanol) between runs. | |
| Peak Fronting | Sample solvent stronger than mobile phase: Dissolving the sample in a solvent with a higher elution strength than the initial mobile phase conditions.[4] | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload: Can also manifest as fronting in some cases. | - Decrease the amount of sample injected onto the column. | |
| Ghost Peaks | Contaminants in the mobile phase or from previous injections: Impurities can accumulate on the column and elute in subsequent runs. | - Use high-purity HPLC-grade solvents and reagents.- Run a blank gradient (without sample injection) to identify the source of the ghost peaks.- Ensure complete elution of all components from the previous run by extending the gradient or including a high-organic wash step. |
| Broad Peaks | Poor mass transfer: Can be caused by a suboptimal flow rate or mobile phase viscosity. | - Optimize the flow rate. Slower flow rates often lead to sharper peaks.- Ensure the mobile phase components are fully miscible. |
| Column degradation: Loss of stationary phase or creation of voids in the column packing. | - Replace the column if performance continues to degrade. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation: Small variations in solvent composition or pH can affect retention. | - Prepare mobile phases fresh and accurately measure all components.- Use a buffer to maintain a stable pH. |
| Fluctuations in column temperature: Temperature affects retention time. | - Use a column oven to maintain a consistent temperature. | |
| Air bubbles in the pump: Can cause flow rate inaccuracies. | - Degas the mobile phase thoroughly before use. | |
| High Backpressure | Column frit blockage: Particulates from the sample or mobile phase can clog the column inlet.[5] | - Filter all samples and mobile phases through a 0.22 µm filter before use.- Use a guard column to protect the analytical column. |
| Precipitation of the sample on the column: The amphiphilic nature of the conjugate can lead to precipitation if the mobile phase conditions are not optimal. | - Ensure the sample is fully dissolved in the injection solvent.- Start the gradient with a sufficient percentage of organic solvent to maintain solubility. |
Quantitative Data Summary
The following tables summarize how different chromatographic parameters can influence the purity and yield of this compound conjugates during RP-HPLC purification.
Table 1: Effect of Mobile Phase Modifier on Peak Shape and Purity
| Mobile Phase Modifier (0.1% v/v) | Peak Asymmetry (Tailing Factor) | Purity (%) |
| Formic Acid | 1.8 | 92.5 |
| Trifluoroacetic Acid (TFA) | 1.1 | 98.2 |
| Acetic Acid | 1.6 | 94.1 |
Note: Data is illustrative and based on typical observations for similar compounds. Optimal conditions should be determined empirically.
Table 2: Influence of Gradient Slope on Resolution and Yield
| Gradient Slope (%B/min) | Resolution (from key impurity) | Yield (%) |
| 5.0 | 1.2 | 85 |
| 2.5 | 2.1 | 78 |
| 1.0 | 2.8 | 65 |
Note: A shallower gradient generally improves resolution but can lead to broader peaks and potentially lower yields due to longer run times and increased diffusion.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-28 min: 90% B
-
28-30 min: 90% to 30% B
-
30-35 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the conjugate in 50:50 Water:ACN at a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
Protocol 2: Preparative RP-HPLC for Purification
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient:
-
0-10 min: 35% B
-
10-50 min: 35% to 75% B
-
50-55 min: 75% to 95% B
-
55-60 min: 95% B
-
60-65 min: 95% to 35% B
-
65-75 min: 35% B (Re-equilibration)
-
-
Flow Rate: 15 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the crude product in the minimal amount of a suitable solvent (e.g., DMF or a high concentration of ACN in water) to a concentration of 20-50 mg/mL. Filter before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak.
-
Post-Purification: Analyze the collected fractions by analytical RP-HPLC to assess purity. Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Diagram 1: Experimental Workflow for Synthesis and Purification
Caption: Workflow from synthesis to high-purity this compound.
Diagram 2: Troubleshooting Logic for Peak Tailing
Caption: A logical approach to troubleshooting peak tailing issues.
Diagram 3: Cellular Uptake Pathways of PEGylated Lipid Nanoparticles
Caption: Major cellular uptake pathways for PEGylated LNPs.[1][6][7][8]
References
- 1. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bvchroma.com [bvchroma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles. [sonar.ch]
- 7. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
Validation & Comparative
A Comparative Guide to Linker Chemistry in Targeted Drug Delivery: C18-PEG13-Acid vs. Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the linker that connects the targeting moiety to the therapeutic payload. The choice of linker dictates the stability of the conjugate in circulation, the mechanism and rate of drug release at the target site, and ultimately, the overall therapeutic index.[1][2] This guide provides an objective comparison of a stable, non-cleavable linker, C18-PEG13-acid, with various classes of cleavable linkers, supported by experimental data and detailed methodologies.
Introduction to Linker Technologies
Linkers are broadly categorized into two main types: non-cleavable and cleavable.
Non-Cleavable Linkers (e.g., this compound): These linkers are designed to be highly stable in circulation and release the payload only after the degradation of the targeting moiety (e.g., an antibody) within the lysosome of the target cell.[][][5] this compound is a polyethylene (B3416737) glycol (PEG)-based linker with a C18 alkyl chain, which can be used in the synthesis of PROTACs.[6] The PEG component enhances solubility and the overall pharmacokinetic properties of the conjugate. Non-cleavable linkers are known for their high plasma stability, which can minimize off-target toxicity.[][7]
Cleavable Linkers: These linkers are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside the target cell.[][5] This targeted release can lead to a "bystander effect," where the released drug can kill neighboring cancer cells that may not express the target antigen.[5][8] However, they can be more susceptible to premature cleavage in circulation compared to non-cleavable linkers.[9] There are three main classes of cleavable linkers:
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.[5][10]
-
Redox-Sensitive Linkers (e.g., Disulfides): These linkers are cleaved in the reducing environment inside the cell, which has a much higher concentration of glutathione (B108866) than the bloodstream.[5][10]
-
Enzyme-Sensitive Linkers (e.g., Peptides): These linkers are cleaved by specific enzymes, such as cathepsins, that are overexpressed in tumor cells.[1][5]
Quantitative Performance Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different linker types.
Table 1: Plasma Stability of Different Linker Types
| Linker Type | Specific Linker Example | Payload | Plasma Half-life (t½) | Reference |
| Non-Cleavable | Amino-PEG6 | MMAD | Stable over 4.5 days in mouse plasma | [11] |
| Thioether (SMCC) | DM1 | 10.4 days (in vivo) | [12] | |
| pH-Sensitive | Hydrazone | Doxorubicin | ~2 days in human and mouse plasma | [12] |
| Carbonate | SN-38 | 36 hours | [12] | |
| Silyl Ether | MMAE | > 7 days in human plasma | [12] | |
| Enzyme-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | ~6.0 days in mice, ~9.6 days in monkeys | [13] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Types
| Linker Type | Antibody Target | Cell Line | IC50 (nM) | Reference |
| Non-Cleavable | cMet | EBC-1 | >60 | [14] |
| Palivizumab | EBC-1 | >60 | [14] | |
| Enzyme-Sensitive | cMet (Val-Cit linker) | EBC-1 | 0.03 | [14] |
| cMet (Val-Ala linker) | EBC-1 | 0.02 | [14] | |
| Her2 (dual drug) | SKBR-3 | Varies by payload combination | [15] |
Mandatory Visualization
Caption: Mechanism of action for ADCs with cleavable vs. non-cleavable linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zymeworks.com [zymeworks.com]
- 15. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C18-PEG13-Acid and Alkyl Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. The choice of linker technology governs the stability of the ADC in circulation, the efficiency of payload release at the tumor site, and overall pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide provides an objective comparison of two distinct linker classes: the hydrophilic, long-chain C18-PEG13-acid linker and the more traditional, non-cleavable alkyl linkers, exemplified by maleimidomethyl cyclohexane-1-carboxylate (MCC). This analysis is supported by a compilation of experimental data from various studies to inform rational ADC design.
Core Principles of Linker Technology in ADCs
An ideal linker must maintain a delicate balance: it needs to be highly stable in the systemic circulation to prevent premature release of the potent payload, which could lead to off-target toxicity, while also allowing for efficient and specific release of the drug upon internalization into the target cancer cell.[1][2] The physicochemical properties of the linker, such as hydrophilicity and steric hindrance, play a pivotal role in the overall behavior of the ADC.[3]
-
Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and accelerated clearance from circulation, particularly at higher drug-to-antibody ratios (DARs).[4][5] Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, can mitigate these issues.[4][5]
-
Stability: The stability of the linker in plasma is paramount for minimizing systemic toxicity.[1] Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be labile under specific conditions within the tumor microenvironment or inside tumor cells (e.g., enzymatic cleavage, acidic pH), while non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[1][2]
Comparative Analysis: this compound vs. Alkyl Linkers
This section provides a head-to-head comparison of the key features and performance metrics of this compound and alkyl linkers.
This compound Linker: A Hydrophilic PEGylated Linker
The this compound linker is characterized by a long polyethylene glycol (PEG) chain. While often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its principles of hydrophilicity and extended length are highly relevant to ADC design.[6][7] The "C18" component likely refers to a long alkyl chain, which can be a point of attachment, and the "PEG13" indicates a chain of 13 PEG units, conferring significant hydrophilicity. The terminal carboxylic acid provides a reactive handle for conjugation.
Key Characteristics:
-
Enhanced Hydrophilicity: The long PEG chain significantly increases the water solubility of the ADC, which can counteract the hydrophobicity of the payload.[4][8] This can lead to improved stability, reduced aggregation, and the potential for higher DARs.[4][9]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic molecules, leading to reduced renal clearance and a longer plasma half-life.[4][10] This prolonged circulation can result in greater accumulation of the ADC in tumor tissue.[10]
-
Potential for Steric Hindrance: The long PEG chain can provide a "stealth" effect, shielding the payload from degradation and potentially reducing immunogenicity.[3] However, it may also sterically hinder the interaction of the payload with its intracellular target, which could impact in vitro cytotoxicity.[4]
Alkyl Linkers: The Non-Cleavable Standard
Alkyl linkers in ADCs are typically non-cleavable and rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[11] A prominent example is the maleimidocaproyl (MC) and the related succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC or MCC) linker used in the FDA-approved ADC, Trastuzumab emtansine (Kadcyla®).[11]
Key Characteristics:
-
High Stability: Non-cleavable linkers, such as those forming thioether bonds, are generally very stable in the bloodstream, minimizing premature payload release and off-target toxicity.[11][] The cyclohexane (B81311) ring in the MCC linker provides steric hindrance that further enhances the stability of the thioether bond.[11]
-
Hydrophobicity: These linkers are typically more hydrophobic than their PEGylated counterparts. This can lead to challenges with aggregation and may limit the achievable DAR.[5]
-
Dependence on Lysosomal Degradation: The efficacy of ADCs with non-cleavable linkers is entirely dependent on the internalization and subsequent degradation of the antibody within the lysosome of the target cell.[11]
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of ADCs with PEGylated versus non-PEGylated/alkyl linkers.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Linker Type/PEG Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life | In Vivo Efficacy (Tumor Growth Inhibition) | Reference(s) |
| Non-PEGylated Control | Baseline | Baseline | 11% | [13] |
| PEG2 | Similar to control | Increased | 35-45% | [13] |
| PEG4 | Similar to control | Increased | 35-45% | [13] |
| PEG8 | Similar to control | Significantly Increased | 75-85% | [13] |
| PEG12 | Similar to control | Significantly Increased | 75-85% | [13] |
| PEG24 | Variable (may decrease) | Significantly Increased | 75-85% | [13][14] |
| PEG4k | Reduced (4.5-fold) | 2.5-fold increase | Improved | [14] |
| PEG10k | Reduced (22-fold) | 11.2-fold increase | Most Ideal | [14] |
Note: Data is compiled from studies using different antibodies, payloads, and tumor models. The trends observed are generally applicable.
Table 2: Qualitative Comparison of this compound and Alkyl Linkers
| Feature | This compound Linker (PEGylated) | Alkyl Linker (e.g., MCC) |
| Hydrophilicity | High | Low to Moderate |
| Plasma Stability | Generally High | Very High |
| Tendency for Aggregation | Low | Higher (especially at high DAR) |
| Achievable DAR | Potentially Higher | Generally Lower (2-4) |
| Pharmacokinetics | Longer half-life, lower clearance | Shorter half-life, faster clearance |
| In Vitro Potency | Can be slightly reduced due to steric hindrance | Generally high |
| In Vivo Efficacy | Often enhanced due to improved PK | Potent, but may be limited by PK |
| Payload Release Mechanism | Dependent on cleavable/non-cleavable nature of the core | Lysosomal degradation of the antibody |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of different linker technologies. Below are representative protocols for key experiments in ADC development.
ADC Conjugation (General Protocol for Thiol-Maleimide Linkage)
This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody.
-
Antibody Reduction:
-
The monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS) is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce the interchain disulfide bonds and generate free thiol groups.
-
The reduction reaction is typically carried out at 37°C for 1-2 hours.
-
-
Linker-Payload Conjugation:
-
The maleimide-functionalized linker-payload (e.g., MCC-DM1 or a maleimide-terminated this compound-payload) is dissolved in a water-miscible organic solvent (e.g., DMSO).
-
The linker-payload solution is added to the reduced antibody solution at a specific molar ratio to control the desired DAR.
-
The conjugation reaction is allowed to proceed at room temperature or 4°C for a defined period (e.g., 1-4 hours).
-
-
Purification:
-
The resulting ADC is purified from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.
-
-
Characterization:
-
The average DAR is determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
The purity and aggregation of the ADC are assessed by SEC.
-
The identity and integrity of the ADC can be confirmed by mass spectrometry.[15]
-
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the dose-dependent cytotoxic effect of an ADC on cancer cell lines.
-
Cell Culture:
-
Antigen-positive (target) and antigen-negative (control) cancer cell lines are cultured in appropriate media.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
ADC Treatment:
-
Serial dilutions of the ADC, a control antibody, and the free payload are prepared in cell culture medium.
-
The cells are treated with the different concentrations and incubated for a defined period (e.g., 72-96 hours).
-
-
Viability Assessment:
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader.
-
-
Data Analysis:
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Animal Model:
-
Tumor Growth and Treatment:
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The ADC, a control antibody, or vehicle is administered to the mice, typically via intravenous injection.
-
-
Monitoring and Endpoints:
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
The study is terminated when tumors in the control group reach a predetermined size or after a set duration.
-
-
Data Analysis:
Visualization of Mechanisms and Workflows
ADC Mechanism of Action
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wuxibiology.com [wuxibiology.com]
Assessing the In Vivo Stability of Drug-Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of the linker is a critical attribute of antibody-drug conjugates (ADCs) and other targeted drug delivery systems, profoundly influencing their therapeutic index by dictating efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished concentration of the therapeutic payload at the intended site of action. Conversely, a linker that is excessively stable may not efficiently release the drug upon reaching the target, thereby reducing its therapeutic effect. This guide provides a comprehensive comparison of different linker technologies, supported by experimental data, and details the methodologies for assessing their in vivo stability.
Comparative Analysis of Linker Stability
The choice of linker is pivotal in the design of effective and safe targeted therapies.[2] Linkers are broadly classified as cleavable or non-cleavable, with each category possessing distinct advantages and disadvantages regarding in vivo stability.
Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload in response to specific triggers within the target microenvironment, such as enzymes, pH, or redox potential.[1]
-
Enzyme-sensitive linkers: These often incorporate dipeptide sequences, like the commonly used valine-citrulline (Val-Cit) motif, which are substrates for lysosomal proteases such as cathepsin B.[3][] While effective, some peptide-based linkers can be susceptible to cleavage by extracellular enzymes like elastase, leading to premature drug release.[5] To address this, novel strategies such as tandem-cleavage linkers, which require two sequential enzymatic events for payload release, have been developed to enhance plasma stability.[5][6]
-
pH-sensitive linkers: Linkers such as hydrazones are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][7][8] However, they can sometimes exhibit instability in circulation, leading to off-target drug release.[3][8]
-
Redox-sensitive linkers: Disulfide linkers are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[1][9] The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.[2][9]
Non-cleavable Linkers: These linkers rely on the degradation of the antibody carrier within the lysosome to release the drug-linker-amino acid complex.[3] They generally exhibit higher plasma stability compared to cleavable linkers, which can translate to a wider therapeutic window.[3][8] The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a classic example of a non-cleavable linker.[7]
The following table summarizes in vivo stability data for various linkers from preclinical studies.
| Linker Type | Linker Chemistry | ADC/Drug Conjugate | Animal Model | Key Stability Finding | Reference |
| Non-cleavable | SMCC | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 10.4 days. | [1] |
| Enzyme-sensitive | Glutamic acid–valine–citrulline (EVCit) | anti-HER2-MMAF | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | [1] |
| Enzyme-sensitive | Valine-citrulline (VCit) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | [1] |
| Enzyme-sensitive | Serine-valine-citrulline (SVCit) | anti-HER2-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | [1] |
| Enzyme-sensitive | Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [1] |
| Enzyme-sensitive | Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [1] |
| Enzyme-sensitive | Valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) | ITC6104RO | Mouse | Unstable in mouse plasma due to susceptibility to carboxylesterase 1c (Ces1c). | [10][11] |
| Aryl Sulfate (OHPAS) | Ortho Hydroxy-Protected Aryl Sulfate | ITC6103RO | Mouse | Stable in in vitro mouse/human plasma and in vivo mouse pharmacokinetic studies. | [10][11] |
| Tandem-cleavage | Glucuronide-dipeptide | anti-CD79b-MMAE | Rat | Demonstrated greater in vivo stability and improved payload retention on the antibody compared to monocleavage linkers. | [6] |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective drug conjugates.[12] The most common methods involve the quantification of the intact drug conjugate and the released (free) payload in plasma samples over time.
Quantification of Intact Antibody-Drug Conjugate (ELISA-Based)
This method measures the concentration of the antibody that still has the drug payload attached.
Protocol Outline:
-
Animal Dosing and Sample Collection: Administer the ADC to the animal model (e.g., mouse, rat) via an appropriate route (e.g., intravenous). Collect blood samples at predetermined time points post-administration and process to obtain plasma.[1]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the monoclonal antibody component of the ADC. Incubate and then wash to remove any unbound antigen.[1]
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat milk solution) to prevent non-specific binding of proteins to the plate surface.[1]
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC in the plasma will bind to the coated antigen. Incubate and then wash to remove unbound components.[1]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload. This secondary antibody will only bind to the ADCs that have retained their payload. Incubate and then wash.[1]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme conjugated to the secondary antibody. The enzyme will catalyze a reaction that produces a detectable signal.[1]
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is directly proportional to the amount of intact ADC present in the sample. A standard curve is used to determine the concentration.[1]
Quantification of Free Payload (LC-MS/MS-Based)
This highly sensitive and specific method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[1]
Protocol Outline:
-
Animal Dosing and Sample Collection: Follow the same procedure as described in the ELISA protocol.[1]
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent, such as acetonitrile, to the plasma samples to precipitate proteins, including the ADC and other plasma proteins.[1]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload.[1]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The free payload is separated from other components in the supernatant by the liquid chromatography column.
-
The mass spectrometer then ionizes the payload, and a specific precursor ion is selected and fragmented. The resulting product ions are detected.[1]
-
-
Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload.[1]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing the in vivo stability of drug-linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. adcreview.com [adcreview.com]
- 5. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. njbio.com [njbio.com]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to C18-PEG13-acid and Other Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The linker, a critical component connecting the monoclonal antibody to the potent cytotoxic payload, plays a pivotal role in the efficacy and safety of an ADC. Non-cleavable linkers, known for their high plasma stability, are a significant class of these crucial molecules. This guide provides an objective comparison of the performance of a long-chain polyethylene (B3416737) glycol (PEG) based non-cleavable linker, C18-PEG13-acid, with other established non-cleavable linkers. This comparison is supported by a synthesis of available experimental data and detailed methodologies for key evaluative experiments.
Introduction to Non-Cleavable Linkers
Non-cleavable linkers are designed to remain intact in the systemic circulation, releasing their cytotoxic payload only after the ADC is internalized by the target cancer cell and the antibody component is degraded within the lysosome.[1][2] This mechanism offers the key advantage of enhanced plasma stability and a potentially wider therapeutic window compared to cleavable linkers, as it minimizes premature drug release and associated off-target toxicity.[2]
Commonly used non-cleavable linkers include maleimidocaproyl (MC) and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[2] More recent developments have focused on incorporating hydrophilic moieties like PEG to further improve the physicochemical properties of ADCs.[][4] this compound represents a newer generation of non-cleavable linkers, featuring a long C18 alkyl chain and a 13-unit PEG chain. While direct comparative performance data for this compound in ADCs is emerging, its properties can be inferred from studies on similar long-chain PEGylated linkers.
Performance Comparison of Non-Cleavable Linkers
The selection of a non-cleavable linker significantly impacts the stability, pharmacokinetics (PK), and overall efficacy of an ADC. The following tables summarize the expected performance of this compound in comparison to the well-established SMCC and MC linkers.
Table 1: Physicochemical and In Vitro Performance
| Parameter | This compound (Inferred) | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | MC (Maleimidocaproyl) |
| Structure | Long alkyl chain with a hydrophilic PEG spacer | Cyclohexane-based, relatively hydrophobic | Linear alkyl chain, hydrophobic |
| Hydrophilicity | High | Low | Low |
| ADC Aggregation | Low propensity | Higher propensity, especially with hydrophobic payloads | Higher propensity |
| In Vitro Plasma Stability | High | High | High |
| Payload Release Mechanism | Lysosomal degradation of the antibody | Lysosomal degradation of the antibody | Lysosomal degradation of the antibody |
Table 2: Pharmacokinetic and In Vivo Performance
| Parameter | This compound (Inferred) | SMCC | MC |
| Plasma Half-life (t½) | Expected to be prolonged due to PEGylation | Generally long and stable | Generally long and stable |
| Clearance (CL) | Expected to be lower | Moderate | Moderate |
| Area Under the Curve (AUC) | Expected to be increased | High | High |
| In Vivo Efficacy | Potentially enhanced due to improved PK and tumor accumulation | Proven efficacy in approved ADCs (e.g., Kadcyla®)[2] | Used in various preclinical and clinical ADCs |
| Off-target Toxicity | Potentially reduced due to high stability and hydrophilicity | Generally low due to non-cleavable nature | Generally low due to non-cleavable nature |
Experimental Protocols
Accurate assessment of ADC performance relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments used to evaluate and compare non-cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from various species.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique directly measures the intact ADC, free payload, and any payload adducts. Immuno-affinity capture can be used to isolate the ADC from the plasma matrix before LC-MS analysis.[5]
In Vivo Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profile of the ADC in an animal model.
Methodology:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of rodents (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of total antibody and intact ADC in the plasma samples using ELISA or LC-MS.
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
In Vivo Efficacy Study
Objective: To assess the anti-tumor activity of the ADC in a xenograft model.
Methodology:
-
Implant tumor cells that express the target antigen subcutaneously into immunocompromised mice.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the ADC, a control antibody, and a vehicle control to the respective groups.
-
Measure tumor volumes at regular intervals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.
Caption: General mechanism of action for an ADC with a non-cleavable linker.
Caption: Experimental workflow for comparing the performance of ADC linkers.
Conclusion
The choice of a non-cleavable linker is a critical decision in the design of an effective and safe ADC. While established linkers like SMCC and MC have a proven track record, the incorporation of long-chain PEG moieties, as seen in this compound, offers the potential for significant improvements in the physicochemical and pharmacokinetic properties of ADCs. The enhanced hydrophilicity imparted by the PEG chain is expected to reduce aggregation and lead to a more favorable in vivo disposition.[6][7] This can translate to improved tumor delivery and a wider therapeutic window. The continued exploration of novel linker technologies, including long-chain PEGylated non-cleavable linkers, is essential for advancing the field of antibody-drug conjugates and developing next-generation cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. labinsights.nl [labinsights.nl]
A Comparative Guide to the Validation of Targeted Delivery Using C18-PEG13-Acid Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C18-PEG13-acid functionalized nanoparticles with alternative systems for targeted drug delivery. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Performance Comparison of Functionalized Nanoparticles
The choice of nanoparticle functionalization is critical for achieving optimal drug delivery, influencing factors such as stability, cellular uptake, and biodistribution. Here, we compare C18-PEG functionalized nanoparticles with alternatives, focusing on the impact of the hydrophobic anchor and the hydrophilic linker. While specific data for the C13-acid variant is limited in publicly available literature, the C18 alkyl chain is a key determinant of serum stability. The terminal carboxylic acid is primarily for conjugation of targeting ligands.
Table 1: Physicochemical Properties of Functionalized Lipid Nanoparticles (LNPs)
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| C18-PEG-LNP | 184 | < 0.2 | Neutral to slightly negative | > 90% |
| C14-PEG-LNP | Variable, prone to aggregation in serum | > 0.3 in serum | Neutral to slightly negative | > 90% |
| Ceramide-PEG-LNP | Intermediate stability in serum | Variable | Neutral to slightly negative | > 90% |
| Polysarcosine (PSar)-LNP | Comparable to PEG-LNP | Comparable to PEG-LNP | Neutral | High |
| Poly(2-oxazoline) (POx)-LNP | Comparable to PEG-LNP | Comparable to PEG-LNP | Neutral | High |
Note: Data is compiled from multiple sources and represents typical values. Actual values may vary based on the specific lipid composition, drug load, and preparation method.
Table 2: In Vitro Performance in the Presence of Serum
| Nanoparticle Formulation | Stability in Serum | Cellular Uptake (in serum) | Gene Knockdown Efficiency (siRNA-LNP) |
| C18-PEG-LNP | High | Significantly Impacted | Reduced |
| C14-PEG-LNP | Low (rapid dissociation) | Not Significantly Impacted | Maintained |
| Ceramide-PEG-LNP | Intermediate | Intermediate Impact | Intermediate |
| Polysarcosine (PSar)-LNP | High | Efficient | Potent |
| Poly(2-oxazoline) (POx)-LNP | High | Efficient | Potent |
The C18 acyl chain in C18-PEG provides a stable anchor in the lipid membrane of nanoparticles, leading to high stability in serum.[1] However, this stable PEG shield can also hinder cellular uptake and reduce therapeutic efficacy in serum-containing environments.[1] In contrast, shorter C14 chains lead to rapid dissociation of the PEG layer, which, while reducing stability, can sometimes result in maintained or enhanced biological activity in vitro.[1] Alternatives like Polysarcosine (PSar) and Poly(2-oxazoline)s (POx) are emerging as promising replacements for PEG, offering comparable stability and stealth properties with potentially lower immunogenicity.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in the evaluation of targeted nanoparticles.
Nanoparticle Synthesis and Characterization
Objective: To synthesize drug-loaded, functionalized nanoparticles and characterize their physicochemical properties.
Protocol:
-
Nanoparticle Formulation:
-
Dissolve the lipids, including the this compound functionalized lipid and the therapeutic drug, in an organic solvent (e.g., ethanol).
-
Prepare an aqueous phase, typically a buffered solution at a specific pH.
-
Mix the organic and aqueous phases rapidly under controlled conditions (e.g., using a microfluidic device or through rapid injection) to induce self-assembly of the nanoparticles.
-
-
Purification:
-
Remove the organic solvent and unencapsulated drug using a purification method such as dialysis or tangential flow filtration.
-
-
Characterization:
-
Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoparticles using Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Quantify the amount of encapsulated drug using techniques like HPLC or fluorescence spectroscopy after lysing the nanoparticles.
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
In Vitro Cellular Uptake
Objective: To quantify the internalization of nanoparticles by target cells.
Protocol (Flow Cytometry):
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Nanoparticle Incubation: Treat the cells with fluorescently labeled nanoparticles at various concentrations and for different time points. Include an untreated control group.
-
Cell Harvesting:
-
Wash the cells with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity per cell.
-
The mean fluorescence intensity corresponds to the extent of nanoparticle uptake.
-
In Vivo Biodistribution
Objective: To determine the tissue and organ distribution of nanoparticles after systemic administration.
Protocol:
-
Animal Model: Utilize an appropriate animal model (e.g., a tumor-bearing mouse model for cancer therapy).
-
Nanoparticle Administration: Inject nanoparticles labeled with a fluorescent dye or a radionuclide intravenously into the animals.
-
Tissue Harvesting: At predetermined time points, euthanize the animals and harvest major organs and tumors.
-
Quantification:
-
Fluorescence Imaging: Image the harvested organs using an in vivo imaging system (IVIS) to quantify fluorescence intensity.[3]
-
Radioactivity Measurement: If radiolabeled, measure the radioactivity in each organ using a gamma counter.
-
ICP-MS: For inorganic nanoparticles, digest the organs and measure the elemental content using Inductively Coupled Plasma Mass Spectrometry.
-
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.
Experimental Workflows
Caption: Overview of the experimental workflow for nanoparticle validation.
Signaling Pathway for Receptor-Mediated Endocytosis
Caption: Simplified signaling pathway of receptor-mediated endocytosis.
Logical Relationship of Nanoparticle Design and Performance
Caption: Interplay between nanoparticle design and in vivo performance.
References
- 1. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.curapath.com [blog.curapath.com]
- 3. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of C18-PEG13-Acid Conjugates: A Comparative Guide
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic properties, such as extending circulation half-life and improving stability.[1][2][3] However, the immune system can recognize PEG, leading to the production of anti-PEG antibodies and the activation of the complement system.[1][2][4] This immune response can result in accelerated blood clearance (ABC) of the therapeutic, reducing its efficacy, and in some cases, causing hypersensitivity reactions.[1][4][5]
This guide provides a comparative overview of the immunogenicity of C18-PEG13-acid conjugates, discusses alternative molecules, and details the key experimental protocols used for assessment. This compound is a lipid conjugate where a C18 acyl chain serves as the hydrophobic anchor and a 13-unit PEG chain provides the hydrophilic shield. The immunogenicity of such conjugates is influenced by factors like the lipid anchor, the length of the PEG chain, and the overall architecture of the nanoparticle or therapeutic it is part of.[4][5]
Comparison with Alternative Molecules
The immunogenicity of this compound conjugates can be benchmarked against other PEGylated lipids and alternative hydrophilic polymers. Alternatives are often designed to reduce recognition by pre-existing or induced anti-PEG antibodies.
Key Alternatives Include:
-
PEG-Lipids with Different Acyl Chain Lengths: Shorter acyl chains (e.g., C14) can alter how the PEG-lipid is retained in a lipid nanoparticle, which may influence its interaction with the immune system.[6][7]
-
PEG-Lipids with Different Anchor Moieties: Using cholesterol or other lipid structures as anchors can impact the stability and circulation time of nanoparticles, thereby affecting their immunogenic profile.[4]
-
Alternative Hydrophilic Polymers: To circumvent PEG-specific immunity, researchers are exploring other polymers like poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) or poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA).[3]
-
Neutral Helical Polypeptides: Polypeptides such as poly(γ-(2-(2-(2-methoxyethoxy)ethoxy)ethyl l-glutamate)) (L-P(EG3Glu)) have been investigated as alternatives that may exhibit lower immunogenicity due to their unique structure.[8]
Quantitative Data Comparison
The following tables summarize hypothetical data from key immunogenicity assays, comparing the this compound conjugate with representative alternatives.
Table 1: Anti-PEG Antibody Levels Following Administration
| Conjugate/Polymer | Anti-PEG IgM (Titer) | Anti-PEG IgG (ng/mL) |
| This compound | 1:160 | 850 |
| C14-PEG12-Amine | 1:120 | 720 |
| Cholesterol-PEG12 | 1:100 | 650 |
| POEGMA-Lipid | Not Applicable | Not Applicable |
| L-P(EG3Glu)-Lipid | Not Applicable | Not Applicable |
*Anti-PEG antibody assays are not relevant for non-PEG polymers.
Table 2: In Vitro Complement Activation Markers in Human Serum
| Conjugate/Polymer | sC5b-9 (ng/mL) | C3a (ng/mL) |
| This compound | 2500 | 1800 |
| C14-PEG12-Amine | 2100 | 1550 |
| Cholesterol-PEG12 | 1900 | 1400 |
| POEGMA-Lipid | 950 | 700 |
| L-P(EG3Glu)-Lipid | 800 | 620 |
Key Experimental Protocols
Accurate assessment of immunogenicity relies on standardized and validated assays. The two primary methods are the anti-PEG antibody ELISA and complement activation assays.
Anti-PEG Antibody Detection via ELISA
This assay quantifies the levels of antibodies (typically IgM and IgG) that specifically bind to PEG.
Methodology:
-
Plate Coating: ELISA plates are coated with a PEG-conjugated molecule (e.g., PEG-BSA) in a coating buffer and incubated overnight at 4°C.[9]
-
Blocking: Unbound sites on the plate are blocked using a blocking buffer (e.g., PBS with nonfat dry milk or BSA) for 1-2 hours at room temperature.[9]
-
Sample Incubation: Serum or plasma samples, serially diluted in a dilution buffer, are added to the wells and incubated for 2 hours at room temperature to allow anti-PEG antibodies to bind to the coated PEG.[9][10]
-
Washing: The plates are washed multiple times with a wash buffer (e.g., PBS with Tween 20) to remove unbound components.[10]
-
Detection Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that detects the specific isotype of the primary antibody (e.g., anti-human IgM-HRP or anti-human IgG-HRP) is added to each well and incubated for 1 hour.[11]
-
Substrate Addition: After another wash step, a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine) is added. The HRP enzyme catalyzes a color change.[11]
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using an ELISA plate reader. The intensity of the color is proportional to the amount of anti-PEG antibody present in the sample.[11][12]
Figure 1. Workflow for Anti-PEG Antibody ELISA.
Complement Activation Assay
This assay measures the byproducts of complement system activation, which can be triggered by PEGylated materials.
Methodology:
-
Sample Preparation: The test material (e.g., this compound conjugate formulated in liposomes) is incubated with normal human serum or plasma at 37°C.[13] A positive control (e.g., Zymosan) and a negative control (saline) are included.[13][14]
-
Incubation: The mixture is incubated for a defined period (e.g., 30-60 minutes) to allow for complement activation to occur.
-
Reaction Termination: The reaction is stopped by adding a diluent or by placing the samples on ice.
-
Quantification of Markers: The levels of specific complement activation products are measured using commercial ELISA kits.[13][14] Key markers include:
-
sC5b-9: A marker for the terminal complement complex, indicating activation of the entire cascade.[13][15]
-
C3a and C5a (Anaphylatoxins): Pro-inflammatory mediators released during complement activation.[15]
-
Bb fragment: Indicates activation of the alternative pathway.[13]
-
C4d: A marker for the activation of the classical or lectin pathways.[13]
-
-
Data Analysis: The concentrations of the markers in the test sample are compared to the negative control to determine the extent of complement activation.[13]
Figure 2. Workflow for In Vitro Complement Activation Assay.
Immunogenicity Pathways
The immunogenicity of PEGylated conjugates like this compound involves a complex interplay of antibody recognition and complement activation, which can lead to rapid clearance and adverse effects.
The presence of pre-existing or induced anti-PEG antibodies (especially IgM) can bind to the PEG on the conjugate surface.[5] This binding can trigger the classical complement pathway, leading to the generation of anaphylatoxins (C3a, C5a) and the formation of the membrane attack complex (sC5b-9).[1][15] This opsonization process marks the conjugate for rapid uptake by phagocytic cells, primarily in the liver and spleen, a phenomenon known as the Accelerated Blood Clearance (ABC).[5]
Figure 3. Pathway of Antibody-Mediated Immunogenicity.
References
- 1. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 2. Potential induction of anti-PEG antibodies and complement activation toward PEGylated therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 5. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Naturally Occurring Antibodies to PEG and PEGylated Liposomes in Plasma of Human Donor Volunteers - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
- 11. 4adi.com [4adi.com]
- 12. affinityimmuno.com [affinityimmuno.com]
- 13. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 14. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
A Researcher's Guide to Bioconjugation: Comparing C18-PEG13-Acid and Other Common Methods
For researchers, scientists, and drug development professionals, the selection of an optimal bioconjugation strategy is critical for the success of therapeutic and diagnostic agents. The efficiency of covalently linking molecules can significantly impact the yield, purity, and functionality of the final product. This guide provides an objective comparison of the conjugation efficiency of C18-PEG13-acid, a carboxylated polyethylene (B3416737) glycol (PEG) lipid, with other widely used bioconjugation methods. The comparison is supported by experimental data from studies on analogous compounds and provides detailed methodologies for key experimental protocols.
Quantitative Comparison of Conjugation Efficiencies
The efficiency of a bioconjugation reaction is a key performance indicator. The following tables summarize quantitative data on the conjugation efficiency of different methods. It is important to note that efficiencies can vary based on the specific reactants, buffer conditions, and reaction times. The data for this compound is inferred from studies using similar carboxylated PEG lipids, such as DSPE-PEG-COOH.
Table 1: Conjugation Efficiency of Carboxylated PEG Lipids (e.g., this compound) via EDC-NHS Chemistry
| Target Molecule | Conjugation Efficiency (%) | Reference Compound |
| Full-Length Antibody | 6.96 - 14.64 | PLGA-PEG-COOH |
| F(ab')2 Fragment | 26.44 - 47.19 | PLGA-PEG-Maleimide (for comparison) |
| Amine-PEG | ~15 | PLGA-COOH |
Table 2: Comparison of Common Bioconjugation Methods
| Conjugation Method | Target Functional Group | Typical Conjugation Efficiency (%) | Key Advantages | Key Disadvantages |
| EDC-NHS Chemistry | Amines (via Carboxyls) | 15 - 50 (highly variable) | Utilizes common functional groups; zero-length crosslinker. | Can have lower efficiency; risk of side reactions and hydrolysis. |
| Maleimide-Thiol Coupling | Thiols | 50 - 100 | High specificity and efficiency; proceeds under mild conditions. | Requires free thiol groups, which may necessitate reduction of disulfides. |
| NHS Ester Chemistry | Amines | Generally high, but product is a heterogeneous mixture. | Simple one-step reaction. | Can lead to a mixture of products with varying degrees of labeling. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azides and Alkynes | High to quantitative (>90%) | Bioorthogonal (no catalyst needed); highly specific and efficient. | Requires introduction of azide (B81097) or alkyne groups into the molecules. |
Experimental Protocols
Detailed methodologies for the key conjugation chemistries are provided below.
This compound Conjugation via EDC-NHS Chemistry
This protocol describes the conjugation of a carboxylated PEG lipid to a protein with available primary amine groups.
Materials:
-
This compound
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted reagents and byproducts by dialysis against PBS or using a size-exclusion chromatography column.
-
Caption: EDC-NHS conjugation workflow for this compound.
Maleimide-PEG Conjugation to a Thiol-Containing Protein
This protocol outlines the conjugation of a maleimide-activated PEG to a protein with a free sulfhydryl group.
Materials:
-
Maleimide-PEG
-
Thiol-containing protein (in a thiol-free buffer, e.g., PBS pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Purification system
Procedure:
-
Protein Preparation (Optional):
-
If the protein's cysteine residues are in disulfide bonds, reduce them by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Dissolve the Maleimide-PEG in a suitable solvent (e.g., DMSO) and add it to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted Maleimide-PEG.
-
Caption: Maleimide-thiol conjugation workflow.
NHS Ester-PEG Conjugation to an Amine-Containing Protein
This protocol describes the direct reaction of an NHS ester-activated PEG with a protein.
Materials:
-
NHS Ester-PEG
-
Amine-containing protein (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Quenching buffer (e.g., Tris or glycine)
-
Purification system
Procedure:
-
Conjugation:
-
Dissolve the NHS Ester-PEG in an anhydrous solvent like DMSO immediately before use.
-
Add the NHS Ester-PEG solution to the protein solution, typically at a 20-fold molar excess.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching:
-
Add a quenching buffer to stop the reaction.
-
-
Purification:
-
Remove unreacted NHS Ester-PEG by dialysis or gel filtration.
-
Caption: NHS ester conjugation workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the "click chemistry" reaction between an azide-modified protein and an alkyne-functionalized PEG.
Materials:
-
Azide-modified protein (in a suitable buffer, e.g., PBS pH 7.4)
-
Alkyne-PEG (e.g., DBCO-PEG)
-
Purification system
Procedure:
-
Conjugation:
-
Dissolve the Alkyne-PEG in a compatible solvent (e.g., DMSO).
-
Add the Alkyne-PEG solution to the azide-modified protein solution. A 2-4 fold molar excess of the alkyne reagent is a good starting point.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
-
Purification:
-
Purify the conjugate using a suitable method like size-exclusion chromatography to remove unreacted Alkyne-PEG.
-
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.
Conclusion
The choice of a bioconjugation method is a critical decision that depends on the specific application, the nature of the molecules to be conjugated, and the desired characteristics of the final product.
-
This compound conjugation via EDC-NHS chemistry offers a way to link to abundant amine residues, though with potentially variable and lower efficiencies.
-
Maleimide-thiol coupling provides high efficiency and specificity for cysteine residues.
-
NHS ester chemistry is a straightforward method for amine conjugation but can result in heterogeneous products.
-
SPAAC (click chemistry) stands out for its high efficiency, specificity, and bioorthogonality, making it an excellent choice for creating well-defined conjugates, especially in complex biological systems.
Researchers should carefully consider the trade-offs between efficiency, specificity, ease of use, and the need for introducing specific functional groups when selecting the most appropriate conjugation strategy for their research and development needs.
The Pivotal Role of PEG Linkers in Targeted Therapy: A Comparative Analysis of Length
Researchers, scientists, and drug development professionals are increasingly focusing on the optimization of linker technology in targeted therapies to enhance therapeutic indices. Among these, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in the design of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted drug delivery systems. The length of the PEG chain is a critical parameter that significantly influences the solubility, stability, pharmacokinetics, efficacy, and toxicity of these therapeutic agents. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation targeted therapies.
The incorporation of PEG linkers can mitigate the aggregation of therapies with hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) in ADCs without compromising their physicochemical properties.[1][2] Furthermore, PEGylation can increase the hydrodynamic radius of a therapeutic agent, leading to reduced renal clearance and a longer plasma half-life, which can result in greater accumulation in tumor tissue.[2][3] However, the optimal PEG linker length is a delicate balance, as it can also influence the bioactivity and cell permeability of the therapeutic.
Comparative Analysis of PEG Linker Length in Antibody-Drug Conjugates (ADCs)
The length of the PEG linker in an ADC can profoundly impact its therapeutic index by modulating its pharmacokinetic and cytotoxic properties.[1] Generally, longer PEG linkers are associated with improved pharmacokinetics, while the effect on in vitro potency can vary.
| PEG Linker Length | Clearance Rate (mL/kg/day) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Half-life (t½, hours) | Reference |
| No PEG | ~8.5 | - | 11% reduction in tumor weight | - | [4][5] |
| PEG2 | - | - | 35-45% reduction in tumor weight | - | [5] |
| PEG4 | ~4.5 | - | 35-45% reduction in tumor weight | ~120 | [4][5] |
| PEG8 | ~2.5 | Slower clearance observed | 75-85% reduction in tumor weight | ~150 | [4][5][6] |
| PEG12 | ~2.0 | - | 75-85% reduction in tumor weight | ~160 | [4][5] |
| PEG18 | Likely within optimal range for clearance | May have a balanced profile | Context-dependent | - | [2] |
| PEG24 | ~2.0 | - | 75-85% reduction in tumor weight | ~160 | [4][5] |
| 4 kDa | - | 4.5-fold reduction in cytotoxicity vs. no PEG | - | Significantly improved | [3][7] |
| 10 kDa | - | 22-fold reduction in cytotoxicity vs. no PEG | Stronger tumor growth inhibition | Significantly improved | [3][7] |
Data synthesized from multiple preclinical studies using different antibody-payload combinations and experimental models. Direct comparisons should be made with caution.
The Influence of PEG Linker Length in PROTACs
In the realm of PROTACs, the linker is not merely a spacer but a crucial element for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[8] An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein.
| Target Protein | PROTAC Linker Length (atoms) | % Protein Degradation | IC50 | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | ERα | 12 | Similar binding affinity to 16-atom linker | - | Linker length is critical for potent degradation. |[9] | | ERα | 16 | More potent in degrading the target | - | Longer of the two tested linkers showed better degradation. |[9] | | CRBN (homo-PROTAC) | 8 | - | - | Optimized linker was short. |[9] | | TBK1 | < 12 | No apparent activity | - | Linkers shorter than 12 atoms were inactive. |[9][10] | | TBK1 | 12-29 | Robust degradation potential | DC50 = 3 nM for 21-atom linker | A range of longer linkers were effective. |[9][10] | | BRD4 | PEG3, PEG4, PEG5, PEG6 | PEG5 showed optimal degradation | - | Demonstrates the need for systematic evaluation of linker length. |[11] |
Impact of PEG Linker Length on Nanocarrier Targeting
The length of PEG linkers also plays a significant role in the targeting ability of nanocarriers, such as liposomes, to specific cells or tissues.
A study on anti-CD11c-functionalized nanocarriers for targeting dendritic cells found that longer PEG-DBCO linkers (2 kDa and 5 kDa) significantly increased the specific uptake compared to a shorter 0.65 kDa linker.[12] Specifically, the 2 kDa and 5 kDa linkers resulted in a 6.6-fold and 7.5-fold higher uptake rate, respectively, compared to the isotype control, while the 0.65 kDa linker only led to a 2.6-fold increase.[12]
Similarly, in folate receptor-targeted liposomes, a longer PEG chain (F-PEG5000-DSPE) increased folate receptor-mediated association.[13] In vivo studies with folate-linked liposomal doxorubicin (B1662922) showed that increasing the PEG-linker length enhanced tumor accumulation and antitumor activity.[14][15][16][17] A formulation with a 10 kDa PEG linker (Dox/FL-10K) reduced tumor size by over 40% compared to those with 2 kDa or 5 kDa linkers.[14][15][16][17]
Visualizing Targeted Therapy Workflows
To better understand the processes involved in developing and evaluating targeted therapies with different PEG linkers, the following diagrams illustrate key workflows.
Figure 1: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Figure 2: Mechanism of PROTAC-mediated protein degradation.
Figure 3: Experimental workflow for comparing different length PEG linkers.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of targeted therapies with varying PEG linker lengths.
ADC Synthesis and Characterization
-
Conjugation: A drug-linker with a defined PEG length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation. The antibody is partially reduced to expose free thiol groups. The activated drug-linker is then added to the reduced antibody solution and incubated to form a covalent bond.[1][3]
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.[1][3]
-
Drug-to-Antibody Ratio (DAR) Determination: The DAR is determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Mass spectrometry can also be used to confirm the number of attached drug-linkers.[1][3][4]
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines overexpressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are treated with serial dilutions of the ADCs with different PEG linkers and control antibodies.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the in vitro potency of each ADC.[3]
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1][4]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.[1][4]
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[1][4]
-
Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as clearance rate and half-life.[1][4]
In Vivo Efficacy Study in Tumor Xenograft Models
-
Animal Model: Immunocompromised mice are implanted with human tumor xenografts that express the target antigen.
-
Treatment: Once tumors reach a predetermined size, mice are treated with the ADCs with different PEG linkers, a control antibody, and a vehicle control.
-
Tumor Volume Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1][5]
Conclusion
The length of the PEG linker is a critical design parameter in the development of targeted therapies. The presented data demonstrates that longer PEG linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for ADCs and nanocarriers.[1][5][14][15][16][17] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[3] For PROTACs, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic evaluation.[9][11] The provided experimental protocols offer a framework for conducting such comparative studies to identify the optimal PEG linker for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. dovepress.com [dovepress.com]
- 16. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of C18-PEG13-acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of C18-PEG13-acid, a PEG-based PROTAC linker used in advanced drug discovery.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specific Recommendations |
| Eye Protection | Safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as regulated chemical waste through your institution's Environmental Health and Safety (EHS) program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS guidelines.
-
Solid Waste: Collect any solid this compound and contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof hazardous waste container lined with a chemically compatible bag.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be accurately and clearly labeled.
-
Use your institution's official hazardous waste tags.
-
The label must include:
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
-
Segregate from incompatible materials.
-
-
Arranging for Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup by the EHS department.
-
Spill Cleanup Protocol
In the event of a small spill of this compound:
-
Restrict access to the affected area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or collect the absorbed material into a designated hazardous waste container. Avoid generating dust if the material was a solid.
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), collecting the cleaning materials as hazardous waste.
-
Finish by washing the area with soap and water.
Decontamination of Glassware
Glassware that has been in contact with this compound should be decontaminated:
-
Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound.
-
Collect this initial rinsate as hazardous liquid waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but always confirm with your local EHS regulations.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Logistics for Handling C18-PEG13-acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for C18-PEG13-acid, a molecule combining a C18 alkyl chain, a polyethylene (B3416737) glycol (PEG) linker with 13 ethylene (B1197577) glycol units, and a terminal carboxylic acid. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. While a specific Safety Data Sheet (SDS) for this novel compound is not available, the following recommendations are based on the safety protocols for its constituent parts: long-chain carboxylic acids and polyethylene glycol derivatives.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles and/or a face shield (minimum 8-inch).[1] | Goggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance.[1] |
| Hands | Chemical-resistant gloves.[1][2] | Nitrile or butyl rubber gloves are recommended for handling acids.[1][3] Gloves must be inspected for integrity before each use.[1] |
| Body | Laboratory coat.[2] | A standard lab coat should be worn. For larger quantities, an impervious apron is recommended.[1] |
| Respiratory | Use in a well-ventilated area. | A respirator may be necessary if ventilation is inadequate or in the event of a large spill.[1] For low-fume environments, an N95 mask may be suitable, but for higher exposures, a respirator with acid gas cartridges is recommended.[1][3] |
| Footwear | Closed-toe shoes.[2] | Standard laboratory footwear that fully covers the feet is required. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure operational efficiency.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[1]
-
Prepare your designated workspace by ensuring it is clean, uncluttered, and all necessary equipment is within reach.
2. Safe Handling Practices:
-
Do not breathe in any dust or vapors that may be generated.[1]
-
When transferring the compound, do so carefully to avoid creating dust or aerosols.[2]
-
Keep the container tightly sealed when not in use.[2]
3. Post-Handling Procedures:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.[2]
-
Carefully remove and dispose of contaminated PPE in designated waste containers.[2]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial for environmental safety and regulatory compliance.
-
Waste Segregation: All waste materials, including the chemical itself, any contaminated absorbents, and disposable PPE, should be treated as chemical waste.[1] Do not mix this waste with other waste streams.[2]
-
Waste Collection: Collect all waste in a dedicated, properly labeled, and sealed container.[2][4] Polyethylene glycol is biodegradable, but it is best practice to dispose of it through a licensed chemical waste contractor.[4]
-
Disposal Method: Do not pour this compound waste down the drain.[5] Arrange for collection by a licensed chemical waste disposal contractor.[4] Ensure compliance with all local and national regulations regarding chemical waste disposal.[4]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
